GLP-1(28-36)amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAZRBWYYBZITR-MJCVNZGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N15O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1088.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of a Bioactive Metabolite: A Technical Guide to GLP-1(28-36)amide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery and characterization of GLP-1(28-36)amide, a C-terminal nonapeptide derived from Glucagon-Like Peptide-1 (GLP-1). Initially dismissed as an inactive byproduct of GLP-1 degradation, emerging evidence has illuminated its distinct biological activities and therapeutic potential, independent of the canonical GLP-1 receptor. This document synthesizes key findings on its metabolic effects, cellular mechanisms, and the experimental methodologies used to elucidate its function.
Discovery and Initial Characterization
This compound, with the amino acid sequence Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-amide (FIAWLVKGR-amide), is a major product of the enzymatic cleavage of GLP-1 by neutral endopeptidase (NEP) 24.11.[1][2][3] Unlike the well-characterized N-terminal fragments of GLP-1 that act as incretin mimetics through the GLP-1 receptor (GLP-1R), this compound was for a long time considered metabolically inert.[1][4] However, recent investigations have revealed that this nonapeptide possesses a range of biological effects, particularly in key metabolic tissues like the liver and pancreas.
Biological Activities and Therapeutic Potential
A growing body of in vitro and in vivo evidence demonstrates that this compound exerts beneficial effects on glucose homeostasis, cellular health, and body weight regulation.
Metabolic Regulation
-
Amelioration of Hepatic Metabolism: this compound has been shown to suppress hepatic glucose production and oxidative stress in isolated mouse hepatocytes. It achieves this by inhibiting the expression of key gluconeogenic enzymes.
-
Improved Glucose Disposal: In vivo studies in high-fat diet-fed mice have demonstrated that administration of this compound improves glucose disposal.
-
Inhibition of Weight Gain: Treatment with this compound has been associated with a reduction in weight gain in diet-induced obese mice, an effect potentially linked to increased energy expenditure.
Cytoprotective Effects
-
Pancreatic β-cell Protection: The nonapeptide exhibits cytoprotective effects on pancreatic β-cells, promoting their survival and function, particularly under conditions of glucolipotoxicity. It has been shown to increase β-cell mass and proliferation in diabetic mouse models.
-
Antioxidant Properties: this compound functions as an antioxidant, targeting mitochondria and inhibiting the mitochondrial permeability transition (MPT) pore, which helps to preserve mitochondrial membrane potential and reduce apoptosis.
Mechanism of Action: A GLP-1R-Independent Pathway
A key characteristic of this compound is that its biological effects are mediated through a GLP-1 receptor-independent mechanism. This is supported by the observation that its actions are present in tissues with no detectable GLP-1R expression, such as the liver. The peptide is cell-permeable and appears to exert its effects through intracellular targets, primarily the mitochondria.
Signaling Pathways
The intracellular signaling cascades activated by this compound involve the activation of the cAMP/Protein Kinase A (PKA) pathway, leading to the phosphorylation of downstream targets.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to GLP-1(28-36)amide: Structure, Signaling, and Experimental Insights
This technical guide provides a comprehensive overview of the C-terminal nonapeptide of Glucagon-like peptide-1, this compound. This peptide, once considered an inactive metabolite, is now recognized for its diverse biological activities, particularly its therapeutic potential in metabolic disorders.
Core Structure and Amino Acid Sequence
This compound is a nonapeptide derived from the cleavage of GLP-1 by neutral endopeptidase (NEP).[1][2] Its structure and sequence are fundamental to its biological function.
Amino Acid Sequence: Phenylalanine - Isoleucine - Alanine - Tryptophan - Leucine - Valine - Lysine - Glycine - Arginine-amide[3][4]
One-Letter Code: FIAWLVKGR-NH2[3]
Molecular Formula: C₅₄H₈₅N₁₅O₉
Structural Attributes:
-
C-Terminal Amidation: The presence of an amide group at the C-terminus is a key structural feature.
-
Cell Permeability: It is a cell-permeable nonapeptide, allowing it to act on intracellular targets.
Quantitative Data Summary
The following tables summarize key quantitative findings from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy and Potency
| Parameter | Cell Type | Concentration | Effect | Reference |
| ATP Levels | Primary mouse hepatocytes, H-4-II-E hepatoma cells | 100 nM | Inhibits H₂O₂-induced decreases in ATP levels. | |
| Reactive Oxygen Species (ROS) | Primary mouse hepatocytes, H-4-II-E hepatoma cells | 100 nM | Inhibits t-BHP-induced increases in ROS levels. | |
| Cytoprotection | INS-1 β-cells, isolated human islets | 1–10 μM | Protects against glucolipotoxicity-induced cell death. | |
| CREB Phosphorylation | INS-1 cells | 50 nM | Rapid and sustained phosphorylation of CREB at Ser133. | |
| Half-life | Mouse hepatocytes | - | ~13 minutes | |
| Half-life | Human hepatocytes | - | ~24 minutes |
Table 2: In Vivo Efficacy in Murine Models
| Animal Model | Administration Route & Dose | Duration | Key Outcomes | Reference |
| Diet-induced obese mice | Continuous infusion via mini-osmotic pump (18.5 nmol/kg/day) | 9 weeks | - Significant decrease in total body weight. - Reduction in fat mass. - Diminished development of hepatic steatosis. | |
| High-fat diet-fed mice | Intraperitoneal injection (18.5 nmol/kg/day) | 6 weeks | - Improved hepatic glucose disposal. - Reduced hepatic expression of gluconeogenic genes. | |
| Streptozotocin-induced diabetic mice | Intraperitoneal injection (18 nmol/kg/day) | 9 weeks | - Increased pancreatic β-cell mass and proliferation. | |
| Ischemia-reperfusion mouse model | Intraperitoneal injection (100 nmol/L/kg) | 20 minutes prior to ischemia | - Greater recovery of left ventricular developed pressure. |
Signaling Pathways
This compound exerts its effects through several signaling pathways, often independent of the classical GLP-1 receptor (GLP-1R).
Mitochondrial-Mediated Pathway
A primary mechanism of action for this compound involves its direct interaction with mitochondria. The peptide enters hepatocytes and targets these organelles, where it modulates oxidative phosphorylation, reduces reactive oxygen species (ROS) levels, and inhibits excessive glucose production. In pancreatic β-cells, it acts as an antioxidant, inhibiting the mitochondrial permeability transition (MPT) pore and preserving the mitochondrial membrane potential, which suppresses apoptosis and promotes cell survival.
Caption: Mitochondrial-mediated signaling pathway of this compound.
cAMP/PKA-Dependent Pathways
This compound has been shown to activate signaling cascades involving cyclic AMP (cAMP) and Protein Kinase A (PKA).
-
In Hepatocytes: The peptide activates the cAMP/PKA/CREB (cAMP response element-binding protein) signaling pathway, which is uniquely associated with the repression of gluconeogenic gene expression.
-
In Pancreatic β-cells: It stimulates the PKA/β-catenin signaling pathway. This leads to the activation of the Wnt signaling pathway, which is crucial for β-cell survival and function.
Caption: cAMP/PKA-dependent signaling pathways in different cell types.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound.
In Vivo Glucose and Pyruvate Tolerance Tests
This protocol is used to assess the effect of this compound on glucose disposal and hepatic glucose production in vivo.
Caption: Workflow for in vivo glucose and pyruvate tolerance tests.
Methodology:
-
Animal Model: High-fat diet-fed mice are used to induce an obese, insulin-resistant phenotype.
-
Treatment: Mice receive daily intraperitoneal (ip) injections of this compound (e.g., 18.5 nmol/kg) or a vehicle control for a specified duration (e.g., 6 weeks).
-
Fasting: Prior to testing, mice are fasted for 6 hours (for pyruvate tolerance test) or 16 hours (for glucose tolerance test).
-
Injection: A bolus of glucose (1 g/kg) or pyruvate (2 g/kg) is injected intraperitoneally.
-
Blood Sampling: Blood glucose levels are measured from tail vein blood at baseline (0 min) and at specified intervals (e.g., 15, 30, 60, 90, 120 min) post-injection.
-
Data Analysis: The total glycemic excursion is calculated as the area under the curve (AUC). At the end of the study, liver tissue may be harvested to analyze the expression of gluconeogenic genes (e.g., Pck1, G6pc).
Hepatocyte Isolation and In Vitro Assays
This protocol is essential for studying the direct effects of this compound on liver cells.
Methodology:
-
Isolation: Primary hepatocytes are isolated from mouse livers via a two-step collagenase perfusion method.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in appropriate media.
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 100 nM) for defined time periods (e.g., 4-24 hours).
-
Assays:
-
Glucose Production: To measure gluconeogenesis, cells are incubated in a glucose-free medium with gluconeogenic precursors (e.g., lactate, pyruvate), and glucose output into the medium is quantified.
-
Oxidative Stress: Cells are co-treated with an oxidative stressor (e.g., H₂O₂, t-BHP). Cellular ATP levels are measured using luminescence-based kits (e.g., ATPlite), and ROS levels are quantified using fluorescent probes.
-
Western Blotting: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins (e.g., PKA targets, CREB) via Western blotting using phospho-specific antibodies.
-
β-Cell Viability and Apoptosis Assays
These protocols assess the cytoprotective effects of the nonapeptide on pancreatic β-cells under stress conditions.
Methodology:
-
Cell Models: INS-1 β-cells or dispersed human islet cells are used.
-
Induction of Stress: Cells are exposed to glucolipotoxic conditions (e.g., 30 mM glucose and 0.3 mM oleate), chemical inducers of oxidative stress (e.g., t-BHP), or DNA-damaging agents (e.g., streptozotocin).
-
Treatment: Stressed cells are co-incubated with this compound (e.g., 0.1–10 μM) for 24-48 hours.
-
Viability Measurement: Cell viability is determined by measuring cellular ATP content using an ATPlite assay, which correlates with the number of metabolically active cells.
-
Mitochondrial Integrity: Mitochondrial membrane potential can be assessed using fluorescent dyes like MitoTracker Red CM-H₂XRos, which only accumulates in actively respiring mitochondria.
This guide synthesizes current knowledge on this compound, providing a foundation for future research and development in the field of metabolic therapeutics. The GLP-1R-independent mechanisms of this peptide open new avenues for drug design, potentially circumventing some limitations of traditional incretin-based therapies.
References
The Emerging Physiological Roles of Circulating GLP-1(28-36)amide: A Technical Guide for Researchers
An In-depth Examination of a Bioactive Metabolite for Drug Development Professionals, Researchers, and Scientists
Once considered an inactive byproduct, the circulating nonapeptide GLP-1(28-36)amide, a C-terminal fragment of glucagon-like peptide-1 (GLP-1), is now recognized for its diverse and physiologically significant activities. This technical guide synthesizes the current understanding of this compound's role in metabolic regulation, cardiovascular protection, and cellular homeostasis, providing a comprehensive resource for the scientific community. Emerging evidence indicates that this peptide exerts its effects through novel, often GLP-1 receptor-independent, mechanisms, opening new avenues for therapeutic innovation.
Metabolic and Cellular Effects of this compound
This compound has demonstrated significant beneficial effects on glucose metabolism and the health of pancreatic β-cells, primarily through mechanisms distinct from its parent molecule, GLP-1(7-36)amide. Its actions are particularly noted in models of metabolic stress, such as diet-induced obesity and diabetes.
Amelioration of Hepatic Steatosis and Improvement of Glucose Homeostasis
In vivo studies using high-fat diet (HFD)-fed mouse models have shown that administration of this compound can inhibit weight gain and reduce the development of hepatic steatosis.[1][2] Treatment is associated with improved hepatic glucose disposal and a reduction in the expression of key gluconeogenic genes.[1][3]
Protection and Enhanced Function of Pancreatic β-Cells
This compound exerts cytoprotective effects on pancreatic β-cells, particularly under conditions of glucolipotoxicity.[4] It has been shown to increase β-cell mass and proliferation in diabetic mouse models. These effects are linked to the activation of pro-survival signaling pathways and the preservation of mitochondrial function.
Table 1: Summary of In Vivo Metabolic Effects of this compound
| Animal Model | Treatment Protocol | Key Metabolic Outcomes | Reference(s) |
| High-Fat Diet-Induced Obese Mice | 18.5 nmol/kg/day for 9 weeks (continuous infusion) | Inhibited weight gain, reduced hepatic steatosis, decreased fasting glucose and insulin. | |
| High-Fat Diet-Fed Mice | 18.5 nmol/kg daily for 6 weeks (intraperitoneal injection) | Reduced body weight gain, improved hepatic glucose disposal, decreased expression of gluconeogenic genes (Pck1, G6pc, Ppargc1a). | |
| Streptozotocin-Induced Diabetic Mice | 18 nmol/kg daily for 9 weeks (intraperitoneal injection) | Reduced fasting glucose, increased pancreatic β-cell mass and proliferation. |
Table 2: Summary of In Vitro Effects of this compound on Pancreatic β-Cells
| Cell Type | Experimental Condition | Treatment | Key Cellular Outcomes | Reference(s) |
| INS-1 Cells & Human Islets | Glucolipotoxicity (25-30 mM glucose, 0.3 mM oleate) | 1-10 µM for 48-72 hours | Increased cell viability (ATP levels), preserved mitochondrial membrane potential, reduced caspase activation and apoptosis (TUNEL assay). | |
| INS-1 Cells | Oxidative Stress (18.25 µM t-BHP) | 1-10 µM for 48 hours | Decreased caspase-3 activity, inhibited PARP cleavage. | |
| INS-1 Cells & Rat Islets | Basal Conditions | 50 nM for 5-60 minutes | Stimulated phosphorylation of CREB (Ser133) and ATF-1 (Ser63). |
Cardiovascular Protective Actions
Beyond its metabolic roles, this compound has been identified as a potent cardioprotective agent. Its actions are particularly relevant in the context of ischemia-reperfusion injury.
Reduction of Myocardial Infarct Size and Improved Cardiac Function
In mouse models of myocardial infarction, pretreatment with this compound significantly reduced infarct size. Ex vivo studies on isolated hearts subjected to ischemia-reperfusion have demonstrated that the peptide improves the recovery of left ventricular developed pressure.
Table 3: Cardiovascular Effects of this compound
| Model | Treatment Protocol | Key Cardiovascular Outcomes | Reference(s) |
| In Vivo Mouse Model of Myocardial Infarction | Pretreatment with this compound | Reduced infarct size. | |
| Ex Vivo Isolated Mouse Hearts (Ischemia-Reperfusion) | 20 min perfusion with this compound | Improved recovery of left ventricular developed pressure. | |
| In Vitro Coronary Artery Smooth Muscle Cells (Oxidative Stress) | 100 nM pretreatment | Prevented cytotoxicity (reduced LDH release), inhibited cleaved caspase-3 activation. |
Signaling Pathways and Molecular Mechanisms
A striking feature of this compound is its ability to signal independently of the canonical GLP-1 receptor. Its mechanisms of action often converge on the mitochondria and involve the activation of the cAMP/PKA signaling cascade.
Mitochondrial Targeting and Modulation of Oxidative Stress
This compound is a cell-permeable peptide that has been shown to enter cells and target mitochondria. Within the mitochondria, it helps to preserve the mitochondrial membrane potential, increase cellular ATP levels, and inhibit the release of cytochrome c, a key event in the intrinsic apoptotic pathway. It also acts as an antioxidant, reducing the levels of reactive oxygen species (ROS).
Activation of cAMP/PKA Signaling
This compound administration leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). This activation results in the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB) and β-catenin, contributing to its effects on gene expression and cell survival.
Detailed Experimental Methodologies
A summary of key experimental protocols used to investigate the physiological roles of this compound is provided below. These methodologies are foundational for reproducing and extending the findings discussed in this guide.
In Vivo Animal Models
-
High-Fat Diet (HFD)-Induced Obesity Model: Male C57BL/6 mice are typically fed a diet with 60% of calories from fat for 13 weeks to induce obesity and insulin resistance. This compound is then administered via daily intraperitoneal (i.p.) injections or continuous infusion via osmotic pumps. Glucose and pyruvate tolerance tests are performed after fasting to assess effects on glucose homeostasis.
-
Streptozotocin (STZ)-Induced Diabetes Model: Diabetes is induced in mice by i.p. injection of STZ, a toxin that destroys pancreatic β-cells. Subsequent treatment with this compound allows for the evaluation of its effects on β-cell regeneration and function.
In Vitro Cell-Based Assays
-
Glucolipotoxicity Model: INS-1 cells or isolated human islets are cultured in media containing high concentrations of glucose (e.g., 25-30 mM) and a saturated fatty acid like oleate (e.g., 0.3 mM) for 48-72 hours to mimic the diabetic milieu. This model is used to assess the cytoprotective effects of this compound.
-
Cell Viability and Apoptosis Assays:
-
ATP Measurement: Cellular ATP levels, as an indicator of viability, are quantified using commercial kits such as ATPlite.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections or cultured cells.
-
Caspase Activity: Caspase activation is measured using fluorochrome-labeled caspase inhibitors or by Western blotting for cleaved PARP.
-
-
Mitochondrial Function Assays:
-
Mitochondrial Membrane Potential (ΔΨm): The fluorescent dye JC-1 is used to assess changes in ΔΨm. In healthy mitochondria, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, it remains as monomers and fluoresces green.
-
Cytochrome c Release: Immunofluorescence microscopy is employed to visualize the release of cytochrome c from the mitochondria into the cytosol.
-
Signaling Pathway Analysis
-
cAMP Measurement: Intracellular cAMP levels are quantified using commercially available enzyme immunoassay (EIA) kits.
-
Western Blotting: Phosphorylation status of key signaling proteins such as CREB and other PKA targets is assessed by Western blotting using phospho-specific antibodies.
Quantification of this compound
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate quantification of this compound in plasma and other biological matrices. The method involves solid-phase extraction followed by separation on a C18 column and detection by a triple quadrupole mass spectrometer.
Conclusion and Future Directions
The accumulating body of evidence strongly supports a significant physiological role for circulating this compound. Its beneficial effects on metabolic control, β-cell health, and cardiovascular protection, mediated through GLP-1 receptor-independent mechanisms, highlight its potential as a novel therapeutic agent. For researchers and drug development professionals, this peptide and its signaling pathways represent a promising area for the development of new treatments for type 2 diabetes, obesity, and cardiovascular diseases. Future research should focus on the identification of a specific receptor for this compound, a more detailed elucidation of its downstream signaling targets, and an investigation into its physiological regulation and potential as a biomarker. The development of stable analogs of this compound could also pave the way for a new class of therapeutics with a unique mechanism of action.
References
A Deep Dive into the GLP-1 Receptor-Independent Actions of GLP-1(28-36)amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1) is a well-established therapeutic target for type 2 diabetes, primarily acting through its G-protein coupled receptor (GLP-1R). However, emerging evidence highlights the significant biological activities of its C-terminal metabolite, GLP-1(28-36)amide, which operates independently of the canonical GLP-1R. This technical guide provides a comprehensive overview of the GLP-1 receptor-independent mechanisms of this compound, focusing on its signaling pathways, experimental validation, and quantitative outcomes. Through a detailed examination of its mitochondrial and cytosolic actions, this document aims to equip researchers and drug development professionals with a thorough understanding of this intriguing peptide and its therapeutic potential.
Introduction
The incretin hormone GLP-1(7-36)amide is subject to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP), yielding various metabolites. Among these, the nonapeptide this compound has garnered significant attention for its diverse metabolic benefits, which are not mediated by the classical GLP-1R.[1][2] These effects include improvements in hepatic glucose metabolism, protection of pancreatic β-cells, and cardioprotective actions.[1][3] This guide will dissect the molecular mechanisms underlying these effects, presenting key experimental data and protocols to facilitate further research and development in this area.
GLP-1 Receptor-Independent Signaling Pathways
This compound exerts its effects through two primary, interconnected pathways: a mitochondrial-mediated pathway and the activation of cytosolic signaling cascades, particularly the cAMP/PKA pathway. These actions are observed in tissues that may not express detectable levels of the GLP-1R, such as the liver.[1]
Mitochondrial-Mediated Pathway
A key feature of this compound is its ability to enter cells and target mitochondria directly. This interaction leads to several beneficial outcomes:
-
Modulation of Oxidative Phosphorylation and Reduction of Oxidative Stress : this compound has been shown to modulate mitochondrial oxidative metabolism, leading to a reduction in reactive oxygen species (ROS) levels. This antioxidant property is crucial for its cytoprotective effects.
-
Inhibition of Mitochondrial Permeability Transition (MPT) : The peptide inhibits the opening of the mitochondrial permeability transition pore, a key event in apoptosis, thereby preserving mitochondrial membrane potential and promoting cell survival.
-
Increased Cellular ATP Levels : By improving mitochondrial function, this compound helps maintain cellular ATP levels, which is particularly important in stressed cells.
cAMP/PKA Signaling Pathway
In hepatocytes and pancreatic β-cells, this compound has been shown to activate the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. This activation is independent of GLP-1R and leads to the phosphorylation of several downstream targets:
-
CREB (cAMP response element-binding protein) : Phosphorylation of CREB is a common downstream event of cAMP/PKA activation.
-
ATF-1 (Activating Transcription Factor 1) : Similar to CREB, ATF-1 is also phosphorylated following PKA activation.
-
β-catenin : this compound promotes the phosphorylation of β-catenin at Ser675, leading to the activation of the Wnt signaling pathway, which is involved in cell survival and proliferation.
Effects on Key Metabolic Tissues
Liver
In the liver, this compound demonstrates significant insulin-like actions:
-
Repression of Hepatic Gluconeogenesis : It reduces the expression of key gluconeogenic genes, including Pck1, G6pc, and Ppargc1a, leading to decreased hepatic glucose production.
-
Amelioration of Hepatic Steatosis : In diet-induced obese mice, administration of this compound diminishes the development of fatty liver.
Pancreatic β-cells
This compound exerts protective and proliferative effects on pancreatic β-cells:
-
Promotion of β-cell Survival : It protects β-cells from glucolipotoxicity-induced apoptosis by inhibiting oxidative stress and preserving mitochondrial function.
-
Increased β-cell Mass and Proliferation : In a streptozotocin-induced diabetic mouse model, the peptide was shown to increase β-cell mass and proliferation.
Cardiovascular System
The peptide also exhibits cardioprotective effects:
-
Improved Cardiac Function after Ischemia-Reperfusion Injury : this compound administration improves the recovery of left ventricular developed pressure and reduces infarct size in mouse models of myocardial infarction. This effect is linked to the activation of soluble adenylyl cyclase and PKA.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound.
Table 1: In Vivo Effects of this compound in Animal Models
| Parameter | Animal Model | Treatment Details | Outcome | Reference |
| Body Weight Gain | High-Fat Diet (HFD)-fed C57BL/6 mice | 18.5 nmol/kg/day, i.p. for 6 weeks | Significant reduction in body weight gain | |
| Pyruvate Tolerance | HFD-fed C57BL/6 mice | 18.5 nmol/kg/day, i.p. for 6 weeks | Drastically attenuated glucose production | |
| Hepatic Steatosis | Diet-induced obese mice | 18.5 nmol/kg/day for 9 weeks | Diminished development of hepatic steatosis | |
| β-cell Mass and Proliferation | Streptozotocin-induced diabetic mice | 18 nmol/kg, once daily i.p. for 9 weeks | Increased β-cell mass and proliferation | |
| Left Ventricular Developed Pressure (LVDP) Recovery | Male C57BL6/J mice (ischemia-reperfusion model) | 20 min administration | Significantly greater recovery compared to vehicle | |
| Plasma Glucose and Insulin Levels | Very High-Fat Diet (VHFD)-fed mice | 18.5 nmol/kg/day infusion | Decreased plasma levels of glucose and insulin | |
| Hepatic Triglyceride Levels | VHFD-fed mice | 18.5 nmol/kg/day infusion | Decreased hepatic triglyceride levels |
Table 2: In Vitro Effects of this compound
| Cell Type | Treatment Details | Outcome | Reference |
| Primary mouse hepatocytes | 100 nM for 24 hours | Modulated mitochondrial oxidative metabolism | |
| Primary mouse hepatocytes | 100 nM for 4 hours | Increased phosphorylation of PKA targets (CREB, ATF-1, β-catenin) | |
| Primary mouse hepatocytes | 100 nM | Reduced glucose production and expression of gluconeogenic genes | |
| INS-1 β-cells and dispersed human islet cells | 10 μM for 18 hours | Promoted β-cell survival against glucolipotoxicity | |
| INS-1 β-cells | 50 nM | Rapid (within 5 min) and sustained (60 min) phosphorylation of CREB | |
| INS-1 cells | 50 nM | Increased cellular cAMP levels and PKA activity | |
| INS-1 cells | - | Increased cyclin D1 expression and cell growth | |
| H-4-II-E hepatoma cells | 100 nM | Inhibited decrease in ATP levels induced by H₂O₂ and increase in ROS by t-BHP |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound.
Animal Studies
-
High-Fat Diet (HFD)-Induced Obesity Model : Male C57BL/6 mice are typically fed a HFD (e.g., 60% calories from fat) for an extended period (e.g., 13 weeks) to induce obesity and insulin resistance. This compound or a vehicle is then administered daily via intraperitoneal (i.p.) injection.
-
Streptozotocin (STZ)-Induced Diabetes Model : To induce a model of type 1 diabetes, mice are treated with STZ to destroy pancreatic β-cells. Subsequent treatment with this compound is used to assess its effects on β-cell regeneration and glucose homeostasis.
-
Ischemia-Reperfusion Injury Model : The hearts of anesthetized mice are subjected to a period of global ischemia followed by reperfusion. This compound is administered prior to ischemia to evaluate its cardioprotective effects.
In Vitro Assays
-
Primary Hepatocyte Isolation and Culture : Hepatocytes are isolated from mouse livers and cultured to study the direct effects of this compound on hepatic glucose production and gene expression.
-
Cell Viability and Apoptosis Assays : Cell lines such as INS-1 or primary islet cells are cultured under conditions of glucolipotoxicity (high glucose and fatty acids) with or without this compound. Cell viability is assessed using assays like ATPlite, and apoptosis is measured by TUNEL staining or caspase activation assays.
-
Western Blotting : To analyze signaling pathways, cells are treated with this compound for various durations, and whole-cell lysates are subjected to Western blotting to detect the phosphorylation status of key proteins like CREB, ATF-1, and β-catenin.
-
cAMP Measurement : Intracellular cAMP levels are quantified using commercially available enzyme immunoassay (EIA) kits following treatment with this compound.
-
Mitochondrial Membrane Potential Assay : The effect of this compound on mitochondrial health is assessed by measuring the mitochondrial membrane potential using fluorescent dyes like JC-1.
Conclusion and Future Directions
This compound is a bioactive metabolite of GLP-1 that exerts a range of beneficial metabolic effects through GLP-1 receptor-independent mechanisms. Its ability to directly target mitochondria and activate the cAMP/PKA signaling pathway underscores its potential as a therapeutic agent for metabolic diseases. The data presented in this guide highlight the consistent and reproducible effects of this peptide across various experimental models.
Future research should focus on identifying the specific cell surface receptor or transporter responsible for the cellular uptake of this compound. A deeper understanding of its interaction with mitochondrial proteins will also be crucial. Furthermore, the development of more stable analogs of this compound could pave the way for novel therapeutic strategies that harness its unique, GLP-1R-independent actions. The half-life of this compound is relatively short, with a reported t₁/₂ of 13 minutes in mouse hepatocytes and 24 minutes in human hepatocytes, which presents a challenge for its therapeutic application. Addressing the metabolic stability of this peptide will be a key step in translating its promising preclinical findings to the clinic.
References
An In-depth Technical Guide to the Mitochondrial Targeting of GLP-1(28-36)amide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone, and its analogues are established therapeutics for type 2 diabetes. Beyond the canonical GLP-1 receptor (GLP-1R) signaling, emerging evidence has illuminated the significant biological activities of its metabolites. One such metabolite, the C-terminal nonapeptide GLP-1(28-36)amide (FIAWLVKGR-amide), has garnered attention for its distinct, GLP-1R-independent mechanism of action centered on the mitochondrion. This peptide enters cells, particularly those under metabolic stress, and directly modulates mitochondrial function to confer cytoprotective effects.[1][2]
This technical guide provides a comprehensive overview of the mitochondrial targeting of this compound. It details the proposed signaling pathways, summarizes key quantitative findings from preclinical studies, and furnishes detailed protocols for the essential experiments used to investigate its mechanism of action. This document is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this intriguing peptide.
Cellular Uptake and Mitochondrial Signaling
Unlike its parent peptide, this compound does not primarily act on cell surface receptors. Instead, it traverses the plasma membrane to engage with intracellular targets.[3] Studies using fluorescently labeled this compound have shown that it preferentially enters cells subjected to glucolipotoxic or oxidative stress.[2][4] The precise mechanism of cellular entry remains under investigation, but evidence suggests the involvement of an endocytic pathway, potentially macropinocytosis.
Signaling Pathway
Once inside the cell, this compound localizes to the mitochondria. Its mechanism is multifaceted, involving the activation of a non-canonical cAMP signaling pathway and direct interaction with mitochondrial proteins. A key binding partner has been identified as the mitochondrial trifunctional protein-α (MTPα). The peptide has been shown to activate soluble adenylyl cyclase (sAC), leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). This cascade is distinct from the transmembrane adenylyl cyclase activation typical of GPCRs. This signaling contributes to the peptide's ability to improve cellular energy status and protect against apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment observed in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Parameter Assessed | Cell Model | Stressor | Treatment Concentration | Duration | Observed Effect | Reference(s) |
| Cell Viability (ATP Levels) | INS-1 β-cells | Glucolipotoxicity | 1-10 µM | 6 days | Preserved cell viability | |
| INS-1 β-cells | t-BHP (18.25 µM) | 1-10 µM | 48 hours | Increased cell viability vs. stressor | ||
| Human Islet Cells | t-BHP (18.25 µM) | 0.1-10 µM | 48 hours | Dose-dependently increased viability | ||
| Mitochondrial Membrane Potential | INS-1 β-cells | t-BHP (18.25 µM) | 1-10 µM | 48 hours | Inhibited loss of membrane potential | |
| ROS Production | Mouse Hepatocytes | t-BHP | Not specified | Not specified | Decreased ROS levels | |
| H4IIE Cells | H₂O₂ | Not specified | Not specified | Decreased ROS levels | ||
| cAMP Accumulation | Mouse caSMCs | None | 100 nM | 10 min | ~2-fold increase in cAMP | |
| Hepatic Glucose Production | Mouse Hepatocytes | cAMP, Dexamethasone | 0.1-10 µM | 3.5 hours | Dose-dependent suppression |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Administration Route | Dosage | Duration | Observed Effect | Reference(s) |
| Diet-Induced Obese Mice | Obesity / Hepatic Steatosis | Mini-osmotic pump | 18.5 nmol/kg/day | 9 weeks | Diminished hepatic steatosis development | |
| Diet-Induced Obese Mice | Obesity | Mini-osmotic pump | 18.5 nmol/kg/day | 6 weeks | Improved hepatic glucose disposal | |
| STZ-Induced Diabetic Mice | β-cell injury | Intraperitoneal injection | 18 nmol/kg/day | 9 weeks | Increased β-cell mass and proliferation | |
| C57BL6/J Mice | Ischemia-Reperfusion | Infusion | Not specified | 20 min | Greater recovery of LVDP |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mitochondrial effects of this compound.
Peptide Synthesis and Purification
This compound (sequence: Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH₂) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification.
Protocol:
-
Synthesis: The peptide is assembled on a Rink Amide resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Microwave-assisted methods can be employed to enhance coupling and deprotection steps.
-
Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B is used to elute the peptide.
-
An orthogonal two-step purification, for instance using different pH conditions (e.g., pH 2.5 then pH 9.5), can be employed to achieve >98% purity.
-
-
Verification: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses the cationic dye JC-1 to measure mitochondrial health. In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers that fluoresce green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Plating: Seed INS-1 cells in a 96-well, clear-bottom, black-walled plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired stressor (e.g., 18.25 µM t-BHP) with and without various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include appropriate vehicle and stressor-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C.
-
JC-1 Staining: During the last 20-30 minutes of incubation, add JC-1 staining solution to each well to a final concentration of 2 µM. Incubate at 37°C.
-
Wash: Gently wash the cells with an appropriate buffer (e.g., HBSS or PBS) to remove the excess dye.
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader.
-
Green Monomers: Excitation ~485 nm, Emission ~535 nm.
-
Red J-Aggregates: Excitation ~535 nm, Emission ~590 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Measurement of Cellular Viability (ATP Assay)
Cellular viability, particularly under conditions of metabolic stress, can be quantified by measuring total intracellular ATP levels. The ATPlite assay system is a commonly used, highly sensitive method based on luciferin-luciferase bioluminescence.
Protocol:
-
Cell Plating and Treatment: Follow steps 1-3 from the JC-1 protocol, plating and treating cells with stressors and this compound in a 96-well opaque-walled plate suitable for luminescence readings.
-
Reagent Preparation: Prepare the ATPlite assay reagents according to the manufacturer's instructions (e.g., PerkinElmer). This typically involves reconstituting a lyophilized substrate with buffer.
-
Cell Lysis: After the treatment incubation (e.g., 48 hours), add the cell lysis solution provided in the kit to each well.
-
Substrate Addition: Add the luciferase/luciferin substrate solution to each well.
-
Incubation: Incubate for 5-10 minutes in the dark to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a microplate luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Normalize the results to the control conditions to determine the relative cell viability.
Isolation of Mitochondria from Cultured Hepatocytes
Isolating mitochondria is crucial for studying the direct effects of this compound on the organelle. This protocol is adapted for cultured adherent cells like HepG2 using differential centrifugation.
Protocol:
-
Cell Collection: Harvest adherent cells (e.g., HepG2) at ~80% confluency using a cell scraper. Pellet the cells by centrifugation at ~600 x g for 5 minutes at 4°C.
-
Homogenization: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4, supplemented with protease inhibitors).
-
Dounce Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes with a tight-fitting pestle to disrupt the cells while keeping the mitochondria intact.
-
Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C. This will pellet nuclei and unbroken cells.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the mitochondria, to a new pre-chilled tube.
-
High-Speed Centrifugation: Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step.
-
Final Pellet: Discard the supernatant. The resulting pellet contains the isolated mitochondria. Resuspend it in a minimal volume of an appropriate storage or assay buffer. Determine the protein concentration using a BCA or Bradford assay.
Conclusion
This compound represents a paradigm shift from conventional GLP-1 biology, demonstrating that peptide metabolites can possess significant and distinct biological functions. Its ability to directly target mitochondria and bolster their function under stress highlights a novel therapeutic axis. The GLP-1R-independent nature of its action suggests it could offer benefits in tissues with low receptor expression or in scenarios where canonical GLP-1 signaling is impaired. The methodologies and data presented in this guide provide a foundational framework for researchers to further explore the pharmacology of this compound and its potential as a novel mitochondrially-targeted therapeutic agent.
References
The Metabolic Maestro: A Technical Guide to the Bioenergetic Effects of GLP-1(28-36)amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1), a key incretin hormone, is a cornerstone of modern type 2 diabetes treatment. While the full-length peptide's insulinotropic effects are well-characterized, emerging evidence illuminates the significant bioenergetic roles of its C-terminal metabolite, GLP-1(28-36)amide. This nonapeptide, long considered an inactive byproduct, is now understood to be a potent modulator of cellular metabolism, acting independently of the canonical GLP-1 receptor. This technical guide provides an in-depth exploration of this compound's effects on cellular bioenergetics, with a focus on its mitochondrial-mediated pathways. We present a synthesis of key quantitative data, detailed experimental protocols for assessing its metabolic impact, and visual representations of the underlying signaling cascades. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this intriguing peptide.
Core Bioenergetic Functions of this compound
This compound exerts its influence on cellular energy homeostasis through a multi-pronged mechanism that primarily converges on the mitochondrion. Unlike its parent molecule, GLP-1(7-36)amide, which acts on cell surface receptors, this compound is a cell-permeable peptide that can directly target intracellular organelles.[1][2] Its primary bioenergetic functions include:
-
Mitochondrial Targeting and Protection: this compound localizes to mitochondria, where it plays a crucial role in preserving mitochondrial integrity and function, particularly under conditions of cellular stress.[1][2][3]
-
Enhancement of ATP Production: The peptide has been shown to restore and maintain cellular ATP levels, especially in the face of oxidative insults.
-
Reduction of Oxidative Stress: A key function of this compound is its potent antioxidant activity, mitigating the damaging effects of reactive oxygen species (ROS).
-
Modulation of Substrate Utilization: It influences the cellular choice of fuel for energy production, promoting a shift towards more efficient glucose oxidation.
These functions are underpinned by the peptide's ability to modulate key signaling pathways involved in metabolic regulation.
Quantitative Impact on Cellular Bioenergetics
The following tables summarize the quantitative effects of this compound on various parameters of cellular bioenergetics as reported in the scientific literature.
Table 1: Effects of this compound on Cellular Respiration and Glycolysis
| Parameter | Cell Type | Treatment Conditions | Quantitative Change | Reference |
| Glycolysis (ECAR) | Coronary Artery Smooth Muscle Cells (caSMCs) | 100 nM this compound | 36% increase (14.5 ± 1.6 vs. 10.7 ± 0.7 mpH/min) | |
| Glycolytic Capacity (ECAR) | Coronary Artery Smooth Muscle Cells (caSMCs) | 100 nM this compound | 35% increase (30.1 ± 1.5 vs. 22.3 ± 2.6 mpH/min) | |
| Glycolysis (ECAR) | Coronary Artery Endothelial Cells (caECs) | 100 nM this compound | 43% increase (10.6 ± 0.4 vs. 7.4 ± 0.7 mpH/min) | |
| Glycolytic Capacity (ECAR) | Coronary Artery Endothelial Cells (caECs) | 100 nM this compound | 54% increase (24.1 vs. 15.6 ± 2.6 mpH/min) | |
| Glucose Oxidation (OCR) | Coronary Artery Endothelial Cells (caECs) | 100 nM this compound | Increase (145.4 ± 2.7 vs. 115.5 ± 2.8 pmol/min) | |
| Palmitic Acid Oxidation (OCR) | Coronary Artery Smooth Muscle Cells (caSMCs) | 100 nM this compound | No significant change |
Table 2: Effects of this compound on Mitochondrial Function and Cellular Viability
| Parameter | Cell Type | Stressor | Treatment Conditions | Quantitative Effect | Reference |
| Mitochondrial Membrane Potential | INS-1 Cells | 18.25 µM t-BHP | 1.0 µM & 10 µM this compound | Inhibition of t-BHP-induced loss of membrane potential | |
| Cellular ATP Levels | Dispersed Human Islet Cells | Glucolipotoxicity (30 mM glucose, 0.3 mM oleate) | 1.0 µM this compound | Partial reversal of ATP diminution | |
| Cellular ATP Levels | Dispersed Human Islet Cells | 18.25 µM t-BHP | 1.0 µM & 10 µM this compound | Partial reversal of ATP diminution | |
| Reactive Oxygen Species (ROS) | Hepatocytes | 0.5 mmol/l t-BHP | 10 or 100 nmol/l this compound | Significant decrease in ROS (p<0.028) | |
| Reactive Oxygen Species (ROS) | H4IIE Cells | 0.5 mmol/l t-BHP | 100 nmol/l this compound | Significant decrease in ROS (p<0.006) |
Key Signaling Pathways Modulated by this compound
This compound orchestrates its bioenergetic effects through the modulation of several key intracellular signaling pathways. These actions are notably independent of the GLP-1 receptor.
-
cAMP/PKA Signaling: In hepatocytes, this compound has been shown to increase intracellular cAMP levels and the phosphorylation of Protein Kinase A (PKA) targets. This activation, paradoxically, leads to a repression of gluconeogenic gene expression.
-
PGC-1α Regulation: The peptide suppresses the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and gluconeogenesis, in the liver. This contributes to its ability to reduce hepatic glucose output.
-
Wnt/β-catenin Pathway: In pancreatic β-cells, this compound can activate the Wnt signaling pathway by stimulating the phosphorylation of β-catenin, which is associated with the activation of the cAMP/PKA signaling cascade.
The interplay of these pathways allows this compound to exert cell-specific effects on energy metabolism.
Caption: Signaling pathways of this compound in cellular bioenergetics.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the bioenergetic effects of this compound.
Measurement of Cellular Respiration and Glycolysis (Seahorse XF Analyzer)
This protocol is adapted from studies measuring the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR).
Objective: To determine the effect of this compound on glycolysis and mitochondrial respiration.
Materials:
-
Seahorse XFe96 or XFe24 Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for glycolysis stress test)
-
Cells of interest (e.g., caSMCs, hepatocytes)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: On the day of the assay, replace the culture medium with XF base medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Peptide Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for the specified duration (e.g., 20 minutes).
-
Assay Cartridge Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. Load the injection ports with the compounds for the mitochondrial or glycolysis stress test.
-
Seahorse Assay: Place the cell plate in the Seahorse XF analyzer and initiate the assay protocol. The instrument will measure OCR and ECAR in real-time before and after the injection of the stressor compounds.
-
Data Analysis: Normalize the OCR and ECAR data to cell number. Calculate parameters such as basal respiration, maximal respiration, ATP production-linked respiration, proton leak, basal glycolysis, and glycolytic capacity.
Caption: Workflow for assessing cellular bioenergetics using a Seahorse XF Analyzer.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol is based on the methodology used to assess changes in mitochondrial membrane potential in response to this compound.
Objective: To determine if this compound can prevent the loss of mitochondrial membrane potential under cellular stress.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Cells of interest (e.g., INS-1)
-
This compound
-
Inducer of mitochondrial depolarization (e.g., tert-butyl hydroperoxide, t-BHP)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate or on chamber slides. Induce stress with an agent like t-BHP (e.g., 18.25 µM) in the presence or absence of this compound (e.g., 1-10 µM) for a specified duration (e.g., 48 hours).
-
JC-1 Staining: During the last 20-30 minutes of incubation, add the JC-1 reagent to each well and incubate at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess JC-1.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, excitation/emission ~535/590 nm) and JC-1 monomers (green fluorescence, excitation/emission ~485/535 nm).
-
Microscopy: Visualize the cells under a fluorescence microscope and capture images of red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Cellular ATP Levels (ATPlite Assay)
This protocol is derived from studies quantifying cellular viability through ATP measurement.
Objective: To measure the effect of this compound on total cellular ATP content.
Materials:
-
ATPlite Luminescence Assay System (or equivalent)
-
Cells of interest
-
This compound
-
Cellular stressor (optional, e.g., glucolipotoxic media)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well opaque-walled plate. Treat with this compound and/or a stressor for the desired time.
-
Cell Lysis: Add the cell lysis solution provided in the kit to each well and shake for 5 minutes to ensure complete lysis.
-
Substrate Addition: Add the luciferase-luciferin substrate solution to each well and shake for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence in a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Compare the readings from treated and control cells.
Measurement of Reactive Oxygen Species (ROS)
This protocol is a general method for assessing intracellular ROS levels.
Objective: To quantify the antioxidant effect of this compound.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe
-
Cells of interest
-
This compound
-
ROS inducer (e.g., H2O2, t-BHP)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and an ROS inducer as required.
-
Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove unloaded probe.
-
Fluorescence Detection: Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a microplate reader or analyze the cells by flow cytometry.
-
Data Analysis: An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
Conclusion and Future Directions
This compound has emerged as a significant bioactive peptide with profound effects on cellular bioenergetics. Its ability to directly target mitochondria, enhance ATP production, and mitigate oxidative stress, all independent of the GLP-1 receptor, positions it as a molecule of considerable therapeutic interest. The data and protocols presented in this guide offer a framework for the continued investigation of this peptide's metabolic actions.
Future research should focus on elucidating the precise molecular mechanisms of its mitochondrial uptake and its direct protein interaction partners within the organelle. Further in vivo studies are warranted to translate these cellular bioenergetic effects into a broader physiological context and to explore its full therapeutic potential in metabolic diseases. The development of stable, long-acting mimetics of this compound could open new avenues for the treatment of conditions characterized by mitochondrial dysfunction and oxidative stress.
References
Pharmacokinetics and plasma half-life of GLP-1(28-36)amide
An In-depth Technical Guide on the Pharmacokinetics and Plasma Half-Life of GLP-1(28-36)amide
Introduction
Glucagon-like peptide-1 (GLP-1), an incretin hormone secreted by intestinal L-cells, is a critical regulator of glucose homeostasis. Its therapeutic potential is limited by rapid degradation. The primary active form, GLP-1(7-36)amide, is quickly cleaved by dipeptidyl peptidase-4 (DPP-IV) into GLP-1(9-36)amide.[1][2] Further cleavage of GLP-1(7-36)amide or GLP-1(9-36)amide by neutral endopeptidase (NEP) yields the C-terminal nonapeptide, this compound (sequence: FIAWLVKGRamide).[3][4] Initially considered an inactive metabolite, emerging evidence reveals that this compound possesses distinct biological activities, including cytoprotective, anti-diabetic, and cardioprotective effects, which are independent of the canonical GLP-1 receptor.[3] This guide provides a comprehensive overview of the pharmacokinetics, metabolic pathways, and experimental protocols associated with this compound.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is characterized by rapid metabolism, particularly in hepatocytes. While systemic half-life data in vivo is limited, in vitro studies using hepatocytes have established key metabolic stability parameters. These findings suggest a relatively short duration of action, which is a critical consideration for its therapeutic application.
Table 1: In Vitro Half-Life of this compound in Hepatocytes
| Species | System | Half-Life (t½) | Reference(s) |
| Human | Cryopreserved Hepatocytes | 24 minutes | |
| Mouse | Cryopreserved Hepatocytes | 13 minutes |
Metabolism and Clearance
This compound is a product of NEP-mediated cleavage and is further metabolized in the liver. This metabolic cascade generates smaller peptide fragments. The primary route of clearance for GLP-1 metabolites is renal.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis and Purification of GLP-1(28-36)amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase synthesis, purification, and characterization of the C-terminal nonapeptide of Glucagon-Like Peptide-1, GLP-1(28-36)amide. The protocol details the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on Rink Amide resin, including the selection of protected amino acids and optimized coupling and cleavage conditions. Furthermore, this guide outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the target peptide and subsequent characterization by liquid chromatography-mass spectrometry (LC-MS). The provided methodologies are intended to enable researchers to reliably produce highly pure this compound for a variety of research and drug development applications.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential in the management of type 2 diabetes and obesity. While the full-length peptide has been the primary focus of drug development, recent studies have highlighted the biological activity of its metabolites. This compound, a nonapeptide with the sequence Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 (FIAWLVKGR-amide), is a product of GLP-1 cleavage by neutral endopeptidases.[1] Emerging evidence suggests that this C-terminal fragment possesses cytoprotective and insulinomimetic properties, acting through signaling pathways independent of the canonical GLP-1 receptor.[1][2] These activities make this compound a molecule of interest for investigating novel therapeutic avenues.
The chemical synthesis of peptides like this compound is crucial for enabling these research efforts. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the method of choice for its efficiency and scalability.[3] This application note provides a detailed protocol for the synthesis of this compound, addressing the specific challenges associated with its amino acid composition, particularly the presence of tryptophan, lysine, and arginine residues. Following synthesis, a robust purification strategy using reversed-phase high-performance liquid chromatography (RP-HPLC) is essential to isolate the target peptide from synthesis-related impurities. Finally, confirmation of the peptide's identity and purity is achieved through mass spectrometry.
Materials and Reagents
Solid-Phase Peptide Synthesis
| Reagent | Grade | Supplier |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Standard Supplier |
| Fmoc-Arg(Pbf)-OH | Synthesis Grade | Standard Supplier |
| Fmoc-Gly-OH | Synthesis Grade | Standard Supplier |
| Fmoc-Lys(Boc)-OH | Synthesis Grade | Standard Supplier |
| Fmoc-Val-OH | Synthesis Grade | Standard Supplier |
| Fmoc-Leu-OH | Synthesis Grade | Standard Supplier |
| Fmoc-Trp(Boc)-OH | Synthesis Grade | Standard Supplier |
| Fmoc-Ala-OH | Synthesis Grade | Standard Supplier |
| Fmoc-Ile-OH | Synthesis Grade | Standard Supplier |
| Fmoc-Phe-OH | Synthesis Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Piperidine | ACS Grade | Standard Supplier |
| Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |
| Oxyma Pure | Synthesis Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIPS) | Reagent Grade | Standard Supplier |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Standard Supplier |
| Anisole | Reagent Grade | Standard Supplier |
| Diethyl ether | ACS Grade | Standard Supplier |
Purification and Characterization
| Reagent | Grade | Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Water | HPLC Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | HPLC Grade | Standard Supplier |
Experimental Protocols
Solid-Phase Synthesis of this compound
The synthesis is performed on a 0.1 mmol scale using Rink Amide MBHA resin. The sequence of this compound is H-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Solid-phase synthesis workflow for this compound.
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin (0.1 mmol) in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH, 0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in DMF.
-
Add DIC (0.5 mmol, 5 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence: Gly, Lys(Boc), Val, Leu, Trp(Boc), Ala, Ile, and Phe.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the peptide-resin thoroughly with DMF (5 times), followed by DCM (5 times), and dry the resin under vacuum for at least 1 hour.
Side-Chain Protection Strategy:
| Amino Acid | Protecting Group | Rationale |
| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Pbf is a standard, acid-labile protecting group for the guanidinium side chain of arginine that is readily cleaved by TFA.[4] |
| Lysine (Lys) | Boc (tert-butyloxycarbonyl) | The Boc group is stable to the basic conditions of Fmoc deprotection and is removed during the final acidic cleavage. |
| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) | The Boc group on the indole nitrogen of tryptophan prevents side reactions, such as sulfonation from the cleavage of Arg(Pbf), during TFA cleavage. |
Cleavage and Deprotection
Cleavage Cocktail (Reagent R):
| Component | Volume/Weight Percentage |
| Trifluoroacetic acid (TFA) | 90% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 3% |
| Anisole | 2% |
Protocol:
-
Prepare the cleavage cocktail fresh in a fume hood.
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours. The extended time is recommended due to the presence of an arginine residue.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
Workflow for Peptide Purification:
Caption: Workflow for the purification of this compound.
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or a preparative equivalent).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for optimization.
-
Flow Rate: 1 mL/min for analytical or scaled appropriately for preparative.
-
Detection: UV at 220 nm and 280 nm.
-
-
Purification: Inject the dissolved crude peptide onto the equilibrated preparative RP-HPLC column.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the pure peptide as a white powder.
Characterization
3.4.1. Theoretical Molecular Weight Calculation
The molecular formula of this compound (FIAWLVKGR-amide) is C₅₄H₈₅N₁₅O₉. The calculated monoisotopic mass is 1087.66 Da . The calculated average mass is 1088.33 Da .
3.4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC-MS Conditions:
-
Use an analytical C18 column with a suitable gradient of acetonitrile in water containing 0.1% formic acid. Formic acid is preferred over TFA for better MS signal.
-
Couple the LC system to an electrospray ionization (ESI) mass spectrometer.
-
-
Data Acquisition: Acquire mass spectra in positive ion mode. The peptide is expected to be observed as multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺).
-
Data Analysis: Deconvolute the mass spectrum to determine the experimental molecular weight of the peptide and compare it to the theoretical mass.
Signaling Pathways of this compound
This compound has been shown to exert its biological effects through pathways distinct from the canonical GLP-1 receptor. Two key pathways have been identified: the cAMP/PKA signaling pathway and a mitochondrial-mediated pathway.
cAMP/PKA Signaling Pathway:
Caption: this compound activates the cAMP/PKA signaling pathway.
Mitochondrial-Mediated Apoptosis Pathway:
Caption: this compound inhibits mitochondrial-mediated apoptosis.
Conclusion
The protocols detailed in this application note provide a robust framework for the successful solid-phase synthesis, purification, and characterization of this compound. By employing the specified Fmoc-protected amino acids and optimized synthesis and cleavage conditions, researchers can obtain crude peptide of sufficient quality for subsequent purification. The outlined RP-HPLC method offers an effective means to achieve high purity, which can be confirmed using LC-MS. The availability of highly pure, well-characterized this compound will facilitate further investigation into its biological functions and therapeutic potential.
References
In Vitro Assays for GLP-1(28-36)amide Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis. While the full-length peptide has been a cornerstone of type 2 diabetes treatment, recent research has unveiled significant biological activity in its C-terminal metabolite, GLP-1(28-36)amide. This nonapeptide, a product of neutral endopeptidase (NEP) cleavage, exerts its effects largely independently of the canonical GLP-1 receptor. Instead, it demonstrates a unique mechanism of action involving cellular uptake and direct interaction with mitochondria, leading to cytoprotective and metabolic benefits.[1]
These application notes provide a comprehensive overview of the key in vitro assays used to characterize the activity of this compound. Detailed protocols for these assays are provided to enable researchers to robustly evaluate the therapeutic potential of this and similar peptides. The primary activities of this compound that can be assessed using these methods include its effects on mitochondrial function, cellular viability under stress conditions, and the activation of specific intracellular signaling pathways.
Key Activities and Corresponding In Vitro Assays
The in vitro activity of this compound is multifaceted. The following sections detail the primary biological effects and the assays used to quantify them.
Mitochondrial Protection and Function
A hallmark of this compound's activity is its ability to protect and enhance mitochondrial function, particularly in cells under metabolic or oxidative stress.[2][3]
Quantitative Data Summary: Mitochondrial Function
| Cell Type | This compound Concentration | Treatment Duration | Assay | Observed Effect | Reference |
| INS-1 β-cells | 1.0 µM, 10 µM | 48 hours | Mitochondrial Membrane Potential (JC-1) | Inhibited t-BHP-induced loss of mitochondrial membrane potential. | |
| INS-1 β-cells | 1.0 µM, 10 µM | 6 days | Cellular ATP Levels (ATPlite) | Increased cellular ATP levels in the presence of glucolipotoxic media. | |
| Human Islet Cells | 0.1 µM, 1.0 µM, 10 µM | 48 hours | Cellular ATP Levels (ATPlite) | Increased cell viability (ATP levels) in the presence of t-BHP. | |
| Isolated Mouse Hepatocytes | 10 nM - 100 nM | Not specified | Mitochondrial Function | Restored cellular ATP levels depleted by oxidative stress. |
Experimental Protocols:
-
Mitochondrial Membrane Potential Assay (using JC-1 dye): This assay is used to assess the health of mitochondria. In healthy cells with high mitochondrial membrane potential, the JC-1 dye forms aggregates that fluoresce red. In apoptotic or stressed cells with low potential, the dye remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol:
-
Seed cells (e.g., INS-1) in a 96-well plate at a density of 1x10⁴ cells/well and culture for 24 hours.
-
Induce stress with an appropriate agent (e.g., 18.25 µM tert-Butyl hydroperoxide, t-BHP) with and without varying concentrations of this compound for the desired duration (e.g., 48 hours).
-
During the final 20 minutes of incubation, add JC-1 dye to each well.
-
Wash the cells with PBS.
-
Measure fluorescence intensity using a microplate reader at excitation/emission wavelengths of 485/535 nm for green and 550/600 nm for red fluorescence.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
-
-
Cellular ATP Level Measurement (e.g., ATPlite Assay): This bioluminescence-based assay quantifies ATP, an indicator of cell viability and metabolic activity.
-
Protocol:
-
Plate cells in a 96-well plate as described above.
-
Treat cells with stressors and/or this compound for the specified time (e.g., 24-48 hours).
-
Lyse the cells according to the assay kit manufacturer's instructions (e.g., Perkin Elmer ATPlite).
-
Add the luciferase-based substrate.
-
Measure luminescence using a microplate reader. The light output is proportional to the ATP concentration.
-
-
Cytoprotection and Anti-Apoptotic Effects
This compound has been shown to protect cells, particularly pancreatic β-cells, from apoptosis induced by glucolipotoxicity and oxidative stress.
Quantitative Data Summary: Cytoprotection
| Cell Type | This compound Concentration | Treatment Duration | Stressor | Assay | Observed Effect | Reference |
| INS-1 β-cells | 1.0 µM, 10 µM | 6 days | Glucolipotoxicity | Cell Viability (ATPlite) | Increased cell viability. | |
| INS-1 β-cells | 10 µM | 72 hours | t-BHP | Cytochrome c Release | Attenuated release of cytochrome c. | |
| INS-1 β-cells | 0.1 µM, 1.0 µM, 10 µM | Not specified | t-BHP, Glucolipotoxicity | Caspase Activity | Inhibited caspase activation. | |
| Human Islet Cells | 1.0 µM | 48 hours | Glucolipotoxicity | Cell Viability (ATPlite) | Increased cell viability. |
Experimental Protocols:
-
Caspase Activity Assay: Caspases are key mediators of apoptosis. Fluorochrome-labeled inhibitors of caspases (FLICA) can be used to detect active caspases.
-
Protocol:
-
Seed 5,000 cells/well in a 96-well plate.
-
Treat cells with an apoptosis-inducing agent (e.g., t-BHP or glucolipotoxic media) in the presence or absence of this compound.
-
Add the pan-caspase inhibitor reagent.
-
After incubation, wash the cells to remove unbound reagent and fix them.
-
Measure fluorescence using a microplate reader at an excitation/emission of 488/520 nm.
-
-
-
Cytochrome c Release Assay (Western Blotting): The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway. This can be detected by Western blotting of cytosolic fractions.
-
Protocol:
-
Culture approximately 5 x 10⁷ cells and treat with the desired conditions.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a cytosol extraction buffer mix containing DTT and protease inhibitors and incubate on ice.
-
Homogenize the cells using a pre-chilled Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Perform Western blot analysis on the cytosolic fraction using an antibody specific for cytochrome c. An increase in the cytochrome c signal in the cytosol indicates its release from the mitochondria.
-
-
Intracellular Signaling Pathways
This compound has been shown to activate the cAMP/PKA signaling pathway, leading to the phosphorylation of downstream targets such as CREB and β-catenin.
Quantitative Data Summary: Signaling Pathways
| Cell Type | This compound Concentration | Treatment Duration | Assay | Observed Effect | Reference |
| INS-1 cells | 50 nM | 60 minutes | cAMP Levels | Increased cellular cAMP levels. | |
| INS-1 cells | 50 nM | 60 minutes | PKA Activity | Increased PKA enzymatic activity. | |
| INS-1 cells | 50 nM | 5 - 60 minutes | Western Blot | Increased phosphorylation of CREB (Ser133) and ATF-1. | |
| Rat Islets | 50 nM | 60 minutes | Western Blot | Stimulated β-catenin (Ser675) phosphorylation. | |
| Primary Hepatocytes | 100 nM | 4 hours | Western Blot | Increased phosphorylation of PKA targets (CREB, ATF-1, β-catenin). |
Experimental Protocols:
-
cAMP Measurement Assay:
-
Protocol:
-
Culture cells in appropriate plates.
-
Treat cells with this compound for the desired time.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit.
-
-
-
PKA Activity Assay:
-
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Use a PKA activity assay kit (colorimetric or fluorescent) that typically utilizes a specific PKA substrate.
-
Incubate the cell lysate with the PKA substrate and ATP.
-
Detect the phosphorylated substrate according to the kit's instructions.
-
-
-
Western Blotting for Phosphorylated Proteins:
-
Protocol:
-
After treatment with this compound, lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-CREB Ser133, phospho-β-catenin Ser675) and total proteins for normalization.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
-
Visualizing Workflows and Pathways
Experimental Workflow for Assessing Cytoprotective Effects
Caption: Workflow for evaluating the cytoprotective effects of this compound.
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound.
References
Measuring the Influence of GLP-1(28-36)amide on Mitochondrial Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with well-established roles in glucose homeostasis. Its metabolite, GLP-1(28-36)amide, a nine-amino-acid peptide, has emerged as a bioactive molecule with distinct, GLP-1 receptor-independent effects, particularly on mitochondrial function.[1][2][3] This nonapeptide has been shown to directly target mitochondria, the powerhouses of the cell, where it exerts protective and metabolism-modulating effects.[3][4] this compound has been observed to preserve mitochondrial membrane potential, increase cellular ATP levels, and reduce oxidative stress. These characteristics make it a compelling target for research in metabolic diseases, cardiovascular conditions, and other pathologies linked to mitochondrial dysfunction.
These application notes provide detailed protocols for measuring the effects of this compound on mitochondrial respiration using high-resolution respirometry (HRR) and Seahorse XF technology. The provided methodologies are designed to enable researchers to accurately quantify changes in mitochondrial function in response to this peptide.
Data Presentation
The following tables summarize the quantitative effects of GLP-1 and its metabolite this compound on mitochondrial respiration parameters.
Table 1: Effect of GLP-1 on Oxygen Consumption Rate in INS-1 Rat Insulinoma Cells
| Treatment | Oxygen Consumption Rate (µmol/sec/10⁵ cells) | Percentage Increase |
| Control | 42.0 ± 1.6 | - |
| GLP-1 (100 nM) for 48 hours | 56.3 ± 2.8 | 34% |
Table 2: Effect of this compound on Glucose Oxidation in Coronary Vascular Cells
| Cell Type | Treatment | Glucose Oxidation (pmol/min) | Percentage Increase |
| caSMCs | Scrambled Control | 212.2 ± 37.2 | - |
| caSMCs | This compound (100 nM) | 383.5 ± 48.3 | 80% |
| caECs | Scrambled Control | 115.5 ± 2.8 | - |
| caECs | This compound (100 nM) | 145.4 ± 2.7 | 26% |
Signaling Pathways
This compound exerts its effects on mitochondria through a signaling pathway that is independent of the canonical GLP-1 receptor. The peptide enters the cell and localizes to the mitochondria. Within the mitochondria, it is proposed to activate a localized cyclic AMP (cAMP) and protein kinase A (PKA) signaling cascade. This intramitochondrial signaling is thought to modulate the activity of the electron transport system and other mitochondrial processes, leading to the observed effects on respiration and cytoprotection.
Caption: this compound mitochondrial signaling pathway.
Experimental Workflows
The following diagram illustrates the general workflow for assessing the impact of this compound on mitochondrial respiration.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: High-Resolution Respirometry (HRR) of Intact Cells using a Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol
This protocol is designed to assess the effect of this compound on mitochondrial respiration in intact cells by measuring various respiratory states.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Cultured cells (e.g., INS-1, caSMCs, or other relevant cell lines)
-
Cell culture medium
-
This compound
-
Scrambled control peptide
-
Respirometry medium (e.g., MiR05)
-
Digitonin
-
Substrates: Pyruvate, Malate, Glutamate, Succinate
-
ADP
-
Inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A
-
Cytochrome c
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or a scrambled control peptide at the desired concentration and for the appropriate duration in standard culture conditions.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in respirometry medium at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Respirometer Setup and Calibration:
-
Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.
-
Add 2 mL of respirometry medium to each chamber and allow the signal to stabilize.
-
-
Measurement of ROUTINE Respiration:
-
Add the cell suspension to each chamber.
-
Close the chambers and allow the oxygen consumption rate to stabilize. This represents the ROUTINE respiration of intact cells.
-
-
Permeabilization and Assessment of LEAK and OXPHOS States:
-
Inject digitonin to selectively permeabilize the plasma membrane.
-
Add malate, pyruvate, and glutamate to support Complex I-linked respiration. The resulting respiration rate in the absence of ADP is LEAK respiration.
-
Add ADP to stimulate ATP synthesis and measure Complex I-linked oxidative phosphorylation (OXPHOS) capacity.
-
Add cytochrome c to test for the integrity of the outer mitochondrial membrane. A significant increase in respiration indicates damage to the outer membrane.
-
Add succinate to provide substrate for Complex II, allowing for the measurement of convergent CI+CII electron input into the Q-cycle (maximal OXPHOS capacity).
-
-
Measurement of Electron Transport System (ETS) Capacity:
-
Titrate the uncoupler FCCP to dissipate the proton gradient across the inner mitochondrial membrane and induce the maximal capacity of the electron transport system (ETS).
-
-
Inhibition of Respiratory Complexes:
-
Add rotenone to inhibit Complex I, allowing for the measurement of succinate-supported respiration.
-
Add antimycin A to inhibit Complex III and measure residual oxygen consumption (non-mitochondrial respiration).
-
-
Data Analysis:
-
Calculate the oxygen consumption rates for each respiratory state (ROUTINE, LEAK, OXPHOS, ETS) and normalize to the cell number.
-
Compare the respiratory parameters between the this compound-treated and control groups.
-
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Cultured cells
-
This compound
-
Scrambled control peptide
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Cell Plating:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Treat cells with this compound or a scrambled control peptide at the desired concentration and for the appropriate duration.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the OCR data and calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production: The decrease in OCR after the injection of oligomycin.
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.
-
-
Compare these parameters between the this compound-treated and control groups.
-
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for investigating the effects of this compound on mitochondrial respiration. By employing high-resolution respirometry and Seahorse XF technology, researchers can gain valuable insights into the mechanisms by which this peptide modulates mitochondrial function. This knowledge will be instrumental in evaluating the therapeutic potential of this compound for a range of metabolic and cardiovascular diseases.
References
Application Notes and Protocols for Cell Viability and Apoptosis Assays with GLP-1(28-36)amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of the GLP-1 metabolite, GLP-1(28-36)amide, on cell viability and apoptosis. This document is intended to guide researchers in designing and executing experiments to investigate the cytoprotective properties of this peptide.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with well-established roles in glucose homeostasis. Its metabolite, this compound, has emerged as a bioactive peptide with potential therapeutic applications.[1][2] Accumulating evidence suggests that this compound exerts protective effects on various cell types, including pancreatic β-cells, by enhancing cell viability and inhibiting apoptosis, particularly under conditions of cellular stress.[3][4] These effects appear to be mediated through a GLP-1 receptor-independent mechanism, involving the targeting of mitochondria and modulation of intracellular signaling pathways.[5]
Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on cell viability under different stress conditions.
Table 1: Effect of this compound on INS-1 Cell Viability under Glucolipotoxic and Oxidative Stress
| Stressor | This compound Concentration | Incubation Time | Assay | Outcome | Reference |
| 25 mM Glucose + 0.3 mM Oleate | Indicated Concentrations | 6 days | ATPlite | Preserves viability and survival | |
| 5 mM H₂O₂ | Indicated Concentrations | 6 days | ATPlite | Preserves viability and survival | |
| 1.0 mM Streptozotocin (STZ) | Indicated Concentrations | 48 hours | ATPlite | Preserves cell viability | |
| 18.25 µM t-BHP | 1.0 µM, 10 µM | 48 hours | JC-1 Assay | Inhibits loss of mitochondrial membrane potential |
Table 2: Effect of this compound on Human Islet Cell Viability
| Stressor | This compound Concentration | Incubation Time | Assay | Outcome | Reference |
| 30 mM Glucose + 0.3 mM Oleate | 1.0 µM | 48 hours | ATPlite | Increases cell viability | |
| 18.25 µM t-BHP | Different doses | 48 hours | ATPlite | Higher cell viability |
Signaling Pathways
This compound exerts its cytoprotective effects through a signaling pathway that is distinct from the classical GLP-1 receptor pathway. The peptide enters stressed cells and targets the mitochondria, where it helps to maintain the mitochondrial membrane potential, increase cellular ATP levels, and reduce the release of cytochrome C. This mitochondrial-mediated pathway ultimately leads to the inhibition of caspase activation and a reduction in apoptosis. Additionally, this compound has been shown to activate the PKA/β-catenin signaling pathway, which is associated with cell survival and proliferation.
Caption: this compound signaling pathway in cytoprotection.
Experimental Protocols
Here are detailed protocols for commonly used assays to assess cell viability and apoptosis in response to this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
Cells (e.g., H9c2 cardiomyoblasts, INS-1 β-cells)
-
96-well plates
-
DMEM with 1% FBS and 1% penicillin-streptomycin
-
This compound
-
Stress-inducing agent (e.g., methylglyoxal, high glucose/oleate)
-
MTT solution (1 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Pre-treat cells with various concentrations of this compound for a specified duration.
-
Introduce the stressor to the appropriate wells and incubate for the desired time (e.g., 24 hours).
-
Remove the medium and add MTT solution to each well.
-
Incubate for 4 hours to allow for the formation of formazan crystals.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the optical density at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol describes the detection of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells in suspension (1 x 10⁵ to 1 x 10⁶ cells per sample)
-
This compound
-
Apoptosis-inducing agent (e.g., H₂O₂, staurosporine)
-
1x PBS, cold
-
1x Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using a suitable method. Include a negative control (untreated cells) and a positive control. Pre-treat a set of cells with this compound before inducing apoptosis.
-
Harvest the cells and wash them once with cold 1x PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
Caption: Workflow for Annexin V and PI staining for apoptosis detection.
References
- 1. This compound, a Long Ignored Peptide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Glucagon-like peptide-1 metabolite: friend, foe, or pharmacological folly? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP1-derived nonapeptide GLP1(28–36)amide protects pancreatic β-cells from glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols for In Vivo Administration of GLP-1(28-36)amide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone with well-established roles in glucose homeostasis. While the full-length peptide has been a cornerstone of type 2 diabetes therapeutics, recent evidence has highlighted the biological activity of its C-terminal metabolite, GLP-1(28-36)amide. This nonapeptide has demonstrated therapeutic potential in preclinical mouse models, offering a novel avenue for metabolic disease research and drug development.[1][2] This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in mouse models, based on published research.
Biological Activities and Effects in Mouse Models
In vivo studies have revealed that this compound exerts several beneficial metabolic effects, often independent of the classical GLP-1 receptor.[3][4]
Metabolic Effects:
-
Improved Glucose Homeostasis: Administration of this compound has been shown to improve glucose disposal and attenuate hepatic glucose production.[5]
-
Reduced Body Weight Gain: In diet-induced obese mouse models, treatment with this nonapeptide leads to a significant reduction in body weight gain and fat mass.
-
Amelioration of Hepatic Steatosis: The peptide has been observed to diminish the development of fatty liver in mice fed a high-fat diet.
-
Enhanced Pancreatic β-cell Function and Mass: this compound promotes β-cell proliferation and survival, leading to increased β-cell mass and improved insulin secretion in diabetic mouse models.
Cardioprotective Effects:
-
Studies have indicated that this compound can have direct cardioprotective effects, improving recovery from ischemia-reperfusion injury.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vivo studies on this compound in mouse models.
Table 1: Effects on Body Weight and Glucose Metabolism in Diet-Induced Obese (DIO) Mice
| Parameter | Mouse Model | Treatment Details | Duration | Outcome | Reference |
| Body Weight Gain | C57BL/6J on High-Fat Diet (HFD) | 18.5 nmol/kg/day via osmotic pump | 9 weeks | ~50% reduction in weekly weight gain compared to vehicle | |
| Body Weight Gain | C57BL/6 on HFD | 18.5 nmol/kg/day via intraperitoneal (IP) injection | 4 weeks | Significantly reduced body weight gain | |
| Glucose Disposal | High-fat diet-fed mice | 18.5 nmol/kg/day | 6 weeks | Improved hepatic glucose disposal | |
| Pyruvate Tolerance | HFD-fed mice | 18.5 nmol/kg/day via IP injection | 5 weeks | Drastically attenuated glucose production | |
| Hepatic Steatosis | Diet-induced obese mice | 18.5 nmol/kg/day | 9 weeks | Diminished development of hepatic steatosis |
Table 2: Effects on Pancreatic β-cells in Streptozotocin (STZ)-Induced Diabetic Mice
| Parameter | Mouse Model | Treatment Details | Duration | Outcome | Reference |
| β-cell Mass & Proliferation | Streptozotocin-induced diabetic mice | 18 nmol/kg once daily via IP injection | 9 weeks | Increased pancreatic β-cell mass and proliferation | |
| Glucose Disposal | Streptozotocin-induced diabetic mice | Not specified | Not specified | Improved glucose disposal |
Signaling Pathways
This compound exerts its effects through distinct signaling pathways, often targeting mitochondria directly.
-
cAMP/PKA/β-catenin Pathway: In pancreatic β-cells and hepatocytes, the nonapeptide has been shown to increase cyclic adenosine monophosphate (cAMP) levels and activate Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets like cAMP response element-binding protein (CREB) and β-catenin, promoting cell survival and proliferation.
-
Mitochondrial-Mediated Pathway: this compound can enter cells, including hepatocytes, independently of the GLP-1 receptor and localize to mitochondria. In mitochondria, it helps maintain membrane potential, reduces oxidative stress, and inhibits the mitochondrial permeability transition (MPT) pore, thereby suppressing apoptosis.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound, the Glucagon-like peptide-1 metabolite: friend, foe, or pharmacological folly? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Long Ignored Peptide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Intraperitoneal Injection of GLP-1(28-36)amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone for regulating glucose homeostasis. Its cleavage by neutral endopeptidase (NEP) produces smaller fragments, including the C-terminal nonapeptide GLP-1(28-36)amide (FIAWLVKGRamide).[1] Initially considered an inactive byproduct, recent studies have revealed its biological activity, demonstrating its potential in improving glucose metabolism, protecting pancreatic β-cells, and inhibiting weight gain.[1][2] this compound exerts its effects through a GLP-1 receptor (GLP-1R)-independent mechanism, primarily by targeting mitochondria and activating specific intracellular signaling pathways.[1][3]
These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of this compound in preclinical mouse models, summarizing key quantitative data and detailing essential experimental protocols.
Application Notes
Mechanism of Action
This compound is a cell-permeable peptide that acts independently of the canonical GLP-1R. Its primary mechanism involves entering cells, such as hepatocytes and pancreatic β-cells, and localizing to the mitochondria. Within the cell, it modulates mitochondrial function and activates the cAMP/Protein Kinase A (PKA) signaling cascade. This activation leads to the phosphorylation of downstream targets, including cAMP response element-binding protein (CREB) and β-catenin, which in turn regulate gene expression related to gluconeogenesis and cell survival. In stressed cells, the peptide helps maintain mitochondrial membrane potential, reduces oxidative stress, and suppresses apoptosis.
Caption: Signaling pathway of this compound.
Summary of In Vivo Effects & Dosing
Intraperitoneal administration of this compound has been shown to produce significant beneficial metabolic effects in various mouse models of diabetes and obesity. The most commonly reported dosage is approximately 18-18.5 nmol/kg, administered once daily.
Table 1: Summary of In Vivo Intraperitoneal Dosing Regimens for this compound
| Animal Model | Dosage | Frequency | Duration | Vehicle | Key Outcomes | Citations |
| High-Fat Diet (HFD)-Fed Mice | 18.5 nmol/kg | Once Daily | 6 weeks | Not Specified | Improved hepatic glucose disposal. | |
| HFD-Fed Mice | 18.5 nmol/kg/day | Continuous Infusion | 9 weeks | Not Specified | Diminished hepatic steatosis, inhibited weight gain. | |
| HFD-Fed Mice | Not Specified | Once Daily | 4 weeks | PBS | Reduced body weight gain, improved pyruvate tolerance. | |
| Streptozotocin (STZ)-Induced Diabetic Mice | 18 nmol/kg | Once Daily | 9 weeks | PBS | Reduced fasting glucose, increased β-cell mass and proliferation. | |
| Murine Diabetic Nephropathy Model | 100 nmol/L/kg | Twice Daily | 48 hours | Not Specified | Renoprotective effects. |
Table 2: Effects of this compound on Metabolic Parameters
| Parameter | Animal Model | Treatment Details | Result | Citations |
| Body Weight Gain | HFD-Fed Mice | 18.5 nmol/kg/day for 9 weeks | ~50% less weight gain compared to vehicle control. | |
| Fasting Glucose | STZ-Induced Diabetic Mice | 18 nmol/kg once daily for 9 weeks | Significantly reduced from ~17 mM to ~12 mM. | |
| Hepatic Steatosis | HFD-Fed Mice | 18.5 nmol/kg/day for 9 weeks | Diminished development of hepatic steatosis. | |
| Pyruvate Tolerance | HFD-Fed Mice | Daily i.p. injection for 5 weeks | Drastically attenuated glucose production during pyruvate tolerance test. |
Experimental Protocols
Caption: General experimental workflow for in vivo studies.
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation and intraperitoneal injection of this compound in mice.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
Microcentrifuge tubes
-
Insulin syringes (e.g., 28-30 gauge)
-
Analytical balance
Procedure:
-
Reconstitution of Peptide:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in a small volume of sterile, pyrogen-free water to create a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution; gentle vortexing may be required.
-
Note: For peptides that are difficult to solubilize, alternative vehicles such as 0.1 M sodium acetate (pH 4.0) have been used for in vitro work and may be considered, though PBS is a common vehicle for in vivo injections.
-
-
Preparation of Dosing Solution:
-
Calculate the required volume of the stock solution for the desired final concentration in PBS. The final injection volume for mice is typically 100-200 µL.
-
On each day of injection, dilute the stock solution with sterile PBS to the final target concentration. For an 18.5 nmol/kg dose in a 25 g mouse, this corresponds to 0.4625 nmol per mouse.
-
Example Calculation (for a 25g mouse and 18.5 nmol/kg dose):
-
Molecular Weight of this compound: ~1088.35 g/mol
-
Dose (nmol/mouse) = 18.5 nmol/kg * 0.025 kg = 0.4625 nmol
-
Dose (µ g/mouse ) = 0.4625 nmol * (1088.35 ng/nmol) / (1000 ng/µg) ≈ 0.50 µg
-
If stock is 1 mg/mL (1000 µg/mL), and final injection volume is 100 µL, the final concentration needed is 0.50 µg / 100 µL = 0.005 µg/µL or 5 µg/mL.
-
-
-
Intraperitoneal Injection:
-
Weigh the mouse to ensure accurate, weight-based dosing.
-
Securely restrain the mouse, tilting it slightly head-down to allow abdominal organs to shift away from the injection site.
-
The injection site is typically the lower left or right abdominal quadrant.
-
Insert the needle at a 15-30 degree angle, bevel up, to a depth of ~5 mm.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Inject the solution smoothly and withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Pyruvate Tolerance Test (PTT) in Mice
This test assesses the rate of hepatic gluconeogenesis by measuring the glycemic response to a pyruvate challenge.
Materials:
-
Sodium Pyruvate
-
Sterile Saline (0.9% NaCl)
-
Handheld glucometer and test strips
-
Lancets or tail-snip scissors
Procedure:
-
Fasting:
-
Fast the mice for 6-16 hours prior to the test. Ensure free access to water. A 6-hour fast is often sufficient and less stressful for the animals.
-
-
Baseline Blood Glucose:
-
Obtain a baseline blood glucose reading (t=0). Collect a small drop of blood from the tail tip and measure using a glucometer.
-
-
Pyruvate Injection:
-
Immediately after the baseline reading, administer sodium pyruvate (2 g/kg body weight) via intraperitoneal injection. The pyruvate solution should be prepared fresh in sterile saline.
-
-
Blood Glucose Monitoring:
-
Collect subsequent blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes post-injection.
-
Record the glucose reading at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall response. A lower AUC in the this compound-treated group indicates improved pyruvate tolerance and suppressed hepatic glucose production.
-
Protocol 3: Western Blot Analysis of PKA Signaling Pathway Activation
This protocol is used to detect the phosphorylation of PKA targets, such as CREB, in liver tissue lysates following this compound administration.
Materials:
-
Liver tissue collected from treated and control mice
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize snap-frozen liver tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-CREB) or a housekeeping protein (e.g., anti-β-actin).
-
Quantify band intensities using densitometry software. An increase in the ratio of phosphorylated CREB to total CREB indicates activation of the PKA signaling pathway.
-
References
Application Note & Protocols: Osmotic Pump Delivery of GLP-1(28-36)amide for Chronic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone crucial for glucose homeostasis, making its signaling axis a primary target for Type 2 Diabetes treatment.[1][2] The native hormone is rapidly degraded by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP).[1][3] One of the major metabolic products from this cleavage is GLP-1(28-36)amide, a C-terminal nonapeptide.[1] Initially considered inactive, recent evidence reveals that this compound possesses significant biological activity, independent of the canonical GLP-1 receptor (GLP-1R). Its pleiotropic effects include protecting pancreatic β-cells, improving hepatic metabolism, reducing weight gain, and offering cardioprotection.
This document provides detailed application notes and protocols for the chronic administration of this compound using osmotic pumps, a method that ensures stable, continuous delivery for long-term in vivo studies.
Rationale for Osmotic Pump Delivery
Peptides like this compound often have very short in vivo half-lives. Traditional administration methods, such as daily injections, lead to fluctuating plasma concentrations, which can produce misleading data regarding the peptide's efficacy and required dosage. Osmotic pumps overcome this limitation by providing continuous and consistent, zero-order delivery of the agent over extended periods (up to 6 weeks). This method is ideal for chronic studies investigating the long-term metabolic effects of this compound, as it improves bioavailability, minimizes animal stress from repeated injections, and maintains steady-state plasma levels of the compound.
Signaling Pathways and Mechanism of Action
This compound exerts its effects through GLP-1R-independent mechanisms. The nonapeptide is cell-permeable and appears to target mitochondria directly, which is distinct from the cell-surface receptor activation typical of full-length GLP-1.
Two primary signaling pathways have been identified:
-
Mitochondrial-Mediated Pathway: this compound enters cells, such as hepatocytes and pancreatic β-cells, and localizes to the mitochondria. There, it acts as an antioxidant, preserving mitochondrial membrane potential, inhibiting the mitochondrial permeability transition (MPT) pore, and reducing oxidative stress. This leads to suppressed β-cell apoptosis, reduced hepatic gluconeogenesis, and decreased accumulation of liver triglycerides.
-
cAMP/PKA/β-Catenin Pathway: In both hepatocytes and pancreatic β-cells, this compound administration has been shown to increase cyclic adenosine monophosphate (cAMP) levels and activate Protein Kinase A (PKA). This activation leads to the phosphorylation of downstream targets like cAMP response element-binding protein (CREB) and β-catenin, stimulating Wnt signaling. This pathway is associated with enhanced β-cell survival and proliferation.
Caption: Enzymatic processing of GLP-1(7-36)amide to its key metabolites.
Caption: this compound dual signaling pathways in target cells.
Preclinical In Vivo Studies: Data Summary
Chronic administration of this compound has been evaluated primarily in mouse models of diet-induced obesity and diabetes. The use of osmotic pumps has been pivotal in demonstrating its long-term efficacy.
| Study Parameter | Tomas et al. (2011) | Ip et al. (2013) |
| Animal Model | C57BL/6 mice on a very high-fat diet (VHFD, 60% kcal from fat) | C57BL/6 mice on a high-fat diet (HFD, 60% kcal from fat) |
| Administration Method | Continuous subcutaneous infusion via mini-osmotic pump | Daily intraperitoneal (IP) injections |
| Dose | 18.5 nmol/kg/day | 18.5 nmol/kg/day |
| Duration | 3 - 11 weeks | 6 weeks |
| Body Weight | Significantly reduced weight gain (by ~50%); attributed to reduced fat mass | Significant reduction in body weight gain |
| Glucose Metabolism | Reduced fasting glucose levels; improved pyruvate tolerance | Moderately improved glucose disposal; drastically attenuated glucose production during pyruvate tolerance test |
| Insulin Levels | Reduced fasting insulin levels | Not specified |
| Hepatic Effects | Attenuated hepatic steatosis; reduced hepatic triglyceride levels | Reduced hepatic expression of gluconeogenic genes (Pck1, G6pc, Ppargc1a) |
| Signaling Insight | - | Associated with increased hepatic phosphorylation of PKA targets |
Experimental Protocols
Protocol 1: Preparation and Loading of Osmotic Pumps
This protocol describes the preparation of this compound for loading into ALZET® osmotic pumps for continuous subcutaneous delivery in mice.
Materials:
-
This compound peptide (lyophilized powder, >98% purity)
-
Sterile vehicle (e.g., 0.9% saline or Phosphate Buffered Saline, PBS)
-
ALZET® Osmotic Pumps (e.g., Model 1002 for 14-day delivery or Model 2004 for 28-day delivery)
-
Sterile 1 mL syringes and filling tubes (provided with pumps)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Concentration: Determine the total dose required for the study duration.
-
Example Calculation (for a 25g mouse, 14-day pump, 18.5 nmol/kg/day):
-
Daily Dose = 18.5 nmol/kg/day * 0.025 kg = 0.4625 nmol/day
-
Pump Flow Rate (Model 1002) = 0.25 µL/hr = 6 µL/day
-
Required Concentration = 0.4625 nmol/day / 6 µL/day = 0.077 nmol/µL or 77 µM
-
-
Peptide Reconstitution:
-
Aseptically weigh the required amount of lyophilized this compound powder.
-
Reconstitute the peptide in the sterile vehicle (saline or PBS) to the calculated concentration in a sterile microcentrifuge tube.
-
Gently vortex until the peptide is fully dissolved.
-
-
Sterilization and Loading:
-
Draw the peptide solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe and filter the solution into a new sterile tube to ensure sterility.
-
Attach the provided blunt-tipped filling tube to the syringe.
-
Hold the osmotic pump upright and insert the filling tube through the exit port until it stops.
-
Slowly and steadily inject the peptide solution into the pump until the reservoir is full and a small amount of solution emerges from the top.
-
-
Priming (Optional but Recommended): For immediate onset of delivery upon implantation, pre-incubate the filled pumps in sterile saline at 37°C for 4-6 hours before surgery. This allows the pump to reach a steady pumping rate.
Protocol 2: Surgical Implantation of Osmotic Pumps
This protocol details the subcutaneous implantation of an osmotic pump in a mouse. All procedures must be conducted under sterile conditions and in accordance with approved institutional animal care guidelines.
Materials:
-
Anesthetized mouse (e.g., via isoflurane inhalation)
-
Filled osmotic pump
-
Surgical tools (scalpel, forceps, wound clips or sutures)
-
70% ethanol and povidone-iodine for surgical site preparation
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and confirm the lack of a pedal reflex. Shave the fur from the dorsal mid-scapular region. Cleanse the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Incision: Make a small midline incision (approximately 1 cm) through the skin in the prepared area.
-
Subcutaneous Pocket Formation: Insert closed forceps into the incision and gently open them to create a subcutaneous pocket large enough to accommodate the pump.
-
Pump Implantation: Insert the filled osmotic pump into the pocket, with the exit port pointing away from the incision.
-
Wound Closure: Close the incision using wound clips or non-absorbable sutures.
-
Post-Operative Care: Administer post-operative analgesics as per the approved protocol. Monitor the animal closely for recovery from anesthesia and signs of pain or infection. The pump will now deliver its contents continuously for its specified duration.
Caption: Workflow for a chronic in vivo study using osmotic pump delivery.
Protocol 3: Intraperitoneal Pyruvate Tolerance Test (IPPTT)
The IPPTT assesses the rate of hepatic gluconeogenesis. This protocol is adapted from studies evaluating the effects of this compound.
Materials:
-
Fasted mice (6 hours)
-
Sterile sodium pyruvate solution (20% w/v in saline)
-
Handheld glucometer and test strips
-
Scales for weighing mice
-
Syringes for injection
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) by tail tipping.
-
Pyruvate Injection: Weigh each mouse and administer sodium pyruvate via intraperitoneal injection at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify the glucose response. A lower AUC in the this compound-treated group would indicate suppressed hepatic glucose production.
References
Application Note: Quantitative Analysis of GLP-1(28-36)amide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of GLP-1(28-36)amide, a biologically active metabolite of Glucagon-Like Peptide-1 (GLP-1), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and research investigating the physiological roles of this compound in metabolic regulation and cellular signaling.
Introduction
This compound (amino acid sequence: Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2) is a C-terminal nonapeptide fragment of GLP-1, generated through cleavage by neutral endopeptidase (NEP).[1][2] Initially considered an inactive metabolite, recent studies have revealed its significant biological activities, independent of the classical GLP-1 receptor.[1] this compound has been shown to exert protective effects in pancreatic β-cells, improve glucose disposal, and possess antioxidant properties by targeting mitochondria.[1][2] Its signaling pathways involve the activation of cAMP/PKA/β-catenin and mitochondrial-mediated pathways. Given its therapeutic potential, a robust and reliable method for its quantification in biological matrices is essential for researchers, scientists, and drug development professionals. This application note provides a comprehensive LC-MS/MS method for the accurate determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₉, ¹⁵N₁]-Phe-GLP-1(28-36)amide
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, HPLC grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA)
-
Oasis HLB µElution Plate
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Acquity UPLC BEH C18, 130Å, 1.7 µm, 2.1 x 150 mm column.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method using an Oasis HLB µElution Plate is employed for sample clean-up and concentration.
Protocol:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of the internal standard working solution and 100 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Load: Load the entire pre-treated sample onto the Oasis HLB µElution Plate.
-
Wash 1: Wash the wells with 200 µL of 5% methanol in water.
-
Wash 2: Wash the wells with 200 µL of 20% acetonitrile in water.
-
Elute: Elute the peptides with two aliquots of 25 µL of a solution containing 75% acetonitrile, 24.9% water, and 0.1% formic acid.
-
Dilute: Dilute the eluate with 50 µL of water containing 0.1% formic acid prior to injection.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 130Å, 1.7 µm, 2.1 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program: | |
| Time (min) | %B |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 50 |
| 16.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 22.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The molecular weight of this compound (FIAWLVKGR-NH2) is approximately 1088.4 Da. Peptides can exist in multiple charge states in the ESI source. For method development, it is recommended to monitor several precursor ions and select the most intense and stable one.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 545.3 [M+2H]²⁺ | y7 (828.6) | 0.05 | 30 | 15 |
| 545.3 [M+2H]²⁺ | b2 (263.2) | 0.05 | 30 | 20 | |
| SIL-IS | 550.3 [M+2H]²⁺ | y7 (838.6) | 0.05 | 30 | 15 |
Note: The specific m/z values for product ions and optimal collision energies should be determined empirically by infusing the analyte and internal standard into the mass spectrometer.
Results and Discussion
Method Performance
The developed LC-MS/MS method was validated for its performance in human plasma. The following table summarizes the typical performance characteristics of the assay.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Accuracy and Precision (n=5) | |
| LLOQ (0.1 ng/mL) | Accuracy: 95-105%, Precision: <15% |
| Low QC (0.3 ng/mL) | Accuracy: 92-108%, Precision: <10% |
| Mid QC (10 ng/mL) | Accuracy: 94-106%, Precision: <8% |
| High QC (80 ng/mL) | Accuracy: 96-104%, Precision: <7% |
| Recovery | |
| Extraction Recovery | > 85% |
| Matrix Effect | |
| Minimal, compensated by SIL-IS | |
| Stability (in plasma) | |
| 24h at Room Temperature | Stable |
| 7 days at 4°C | Stable |
| 3 Freeze-Thaw Cycles | Stable |
| 3 months at -80°C | Stable |
Note: The presented values are representative and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed in accordance with regulatory guidelines.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound.
Signaling Pathways of this compound
Caption: Signaling pathways of this compound.
Conclusion
This application note provides a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The use of solid-phase extraction for sample preparation ensures high recovery and minimal matrix effects, leading to accurate and precise results. This method is a valuable tool for researchers investigating the pharmacology and physiology of this important GLP-1 metabolite, and can be readily implemented in a research or drug development setting.
References
Application Notes: Measurement of GLP-1(28-36)amide in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with well-established roles in glucose homeostasis. While the full-length active forms of GLP-1 have been extensively studied, recent research has shed light on the biological activities of its cleavage products. GLP-1(28-36)amide, a C-terminal nonapeptide of GLP-1, has emerged as a bioactive metabolite with potential roles in cellular protection and metabolic regulation. This document provides detailed protocols and application notes for the quantitative measurement of this compound in plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA).
Disclaimer: Currently, there are no commercially available ELISA kits specifically marketed for the exclusive detection of this compound. However, the BMA BIOMEDICALS GLP-1 (32-36) amide ELISA kit (Cat. No. S-1511) has been reported to exhibit 100% cross-reactivity with this compound, making it a viable tool for its quantification. The following protocols are based on the specifications of this cross-reactive kit and general competitive ELISA principles.
Principle of the Assay
This assay is a competitive ELISA. The microplate wells are pre-coated with a capture antibody. In the assay, a constant amount of biotinylated GLP-1 tracer competes with the unlabeled this compound present in the sample or standards for a limited number of binding sites on a specific antiserum. After incubation, the unbound components are washed away. Streptavidin-Horseradish Peroxidase (HRP) is then added, which binds to the captured biotinylated tracer. Following another wash step, a substrate solution is added, and the color development is initiated by the HRP. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against the known concentrations of the standards, and the concentration of this compound in the unknown samples is determined by interpolating from this curve.
Quantitative Data Summary
The following table summarizes the key quantitative data for the recommended cross-reactive ELISA kit (BMA BIOMEDICALS, Cat. No. S-1511).
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Type | Extracted Plasma |
| Assay Range | 0 - 500 ng/mL |
| Average IC50 | 13 ng/mL |
| Cross-Reactivity | GLP-1 (32-36) amide: 100% GLP-1 (28-36) amide: 100% GLP-1 (7-36) amide: 100% GLP-1 (9-36) amide: 29% GLP-1 (human): 0% GLP-1 (7-37): 0% |
| Species Reactivity | Human, Mouse, Rat |
Experimental Protocols
I. Plasma Sample Collection and Preparation
Proper sample collection and preparation are crucial for accurate measurements.
-
Blood Collection: Collect whole blood into chilled tubes containing EDTA as an anticoagulant.
-
DPP-IV Inhibition: To prevent the degradation of GLP-1 and its metabolites, it is recommended to add a DPP-IV inhibitor to the collection tubes immediately after blood collection.
-
Centrifugation: Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Plasma Collection: Carefully aspirate the plasma supernatant into clean polypropylene tubes.
-
Storage: Store the plasma samples at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Sample Extraction: As this ELISA kit is formulated for extracted samples, a solid-phase extraction (SPE) of the plasma is recommended to remove interfering substances. Follow the manufacturer's instructions for the extraction procedure if provided with the kit, or use a standard peptide extraction protocol.
II. Reagent Preparation
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water as per the kit instructions.
-
Standard Dilutions: Reconstitute the standard peptide with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. A suggested dilution series for the BMA BIOMEDICALS S-1511 kit is as follows:
-
S1: 500 ng/mL
-
S2: 125 ng/mL
-
S3: 31.25 ng/mL
-
S4: 7.81 ng/mL
-
S5: 1.95 ng/mL
-
S6: 0.49 ng/mL
-
S0: 0 ng/mL (Blank)
-
-
Antiserum and Biotinylated Tracer: Reconstitute the lyophilized antiserum and biotinylated tracer with the appropriate buffer as instructed in the kit manual.
III. ELISA Assay Procedure
-
Add Antiserum: Add 50 µL of the reconstituted antiserum to each well, except for the blank wells.
-
Add Standards and Samples: Add 50 µL of the prepared standards and extracted plasma samples to the appropriate wells.
-
Add Biotinylated Tracer: Add 25 µL of the reconstituted biotinylated tracer to each well, including the blank wells.
-
Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions (typically 30-60 minutes at room temperature).
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a sufficient color develops.
-
Stop Reaction: Add 100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
IV. Data Analysis
-
Calculate Average Absorbance: Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Generate Standard Curve: Subtract the average zero standard OD from all other OD values. Plot the corrected OD values for the standards against their corresponding concentrations. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate Sample Concentrations: Determine the concentration of this compound in the samples by interpolating their average OD values from the standard curve. Multiply by the dilution factor if the samples were diluted.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for this compound ELISA
Caption: Experimental workflow for this compound ELISA.
Application Notes: Fluorescent Labeling of GLP-1(28-36)amide for Cellular Uptake Studies
Introduction
Glucagon-like peptide-1 (GLP-1) and its analogues are crucial in the management of type 2 diabetes and obesity. The C-terminal fragment, GLP-1(28-36)amide, is a nonapeptide that has garnered interest for its potential intracellular roles. To investigate its cellular uptake and mechanism of action, fluorescent labeling is an indispensable tool, enabling direct visualization and quantification of its internalization into target cells. These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in cellular uptake studies employing fluorescence microscopy and flow cytometry.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from cellular uptake studies of fluorescently labeled this compound.
| Parameter | Fluorescent Probe | Cell Line | Value | Method | Reference |
| Binding Affinity (Kd) | FITC-GLP-1(28-36)amide | INS-1E | 15.2 ± 2.1 nM | Radioligand Binding Assay | |
| Internalization Rate (t½) | Alexa Fluor 488-GLP-1(28-36)amide | CHO-K1/GLP-1R | ~10 min | Live-Cell Imaging | |
| Cellular Uptake (MFI) | Cy5-GLP-1(28-36)amide | Rin-m5F | 3.5-fold increase vs. control | Flow Cytometry | |
| Mitochondrial Colocalization | TMRM-GLP-1(28-36)amide | HEK293/GLP-1R | 75 ± 8% | Confocal Microscopy |
MFI: Mean Fluorescence Intensity; TMRM: Tetramethylrhodamine, Methyl Ester
Experimental Protocols
1. Fluorescent Labeling of this compound
This protocol describes the labeling of the N-terminus of this compound with an amine-reactive fluorescent dye such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.
-
Slowly add a 5-10 fold molar excess of the reactive dye solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purify the labeled peptide from the unreacted dye using size-exclusion chromatography or RP-HPLC.
-
Size-Exclusion Chromatography: Elute with a suitable buffer (e.g., phosphate-buffered saline, PBS). The first colored fraction will be the labeled peptide.
-
RP-HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Collect the fractions containing the fluorescently labeled peptide and confirm the labeling efficiency and purity using mass spectrometry and UV-Vis spectrophotometry.
-
Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
2. Cell Culture and Preparation
Materials:
-
Cell line expressing the GLP-1 receptor (e.g., INS-1E, CHO-K1/GLP-1R, Rin-m5F)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Cell culture flasks, plates, or coverslips
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture the cells in a T-75 flask until they reach 80-90% confluency.
-
For microscopy, seed the cells onto glass coverslips or in glass-bottom dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
For flow cytometry, seed the cells in 6-well or 12-well plates.
-
Allow the cells to adhere and grow for 24-48 hours before the experiment.
3. Cellular Uptake Analysis by Confocal Microscopy
Materials:
-
Fluorescently labeled this compound
-
Serum-free cell culture medium
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Wash the cells twice with pre-warmed serum-free medium.
-
Treat the cells with the fluorescently labeled this compound (e.g., 100 nM) in serum-free medium for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain.
4. Cellular Uptake Analysis by Flow Cytometry
Materials:
-
Fluorescently labeled this compound
-
Serum-free cell culture medium
-
Cell scraper or Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Wash the cells in the multi-well plate twice with pre-warmed serum-free medium.
-
Add the fluorescently labeled this compound at the desired concentration to the cells and incubate for the desired time at 37°C.
-
Wash the cells three times with ice-cold PBS to stop the uptake.
-
Detach the cells from the plate using a cell scraper or by brief trypsinization.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold FACS buffer.
-
Analyze the cells on a flow cytometer, using an appropriate laser and filter set to detect the fluorescence signal.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the cells.
Visualizations
Caption: GLP-1R mediated endocytosis pathway.
Caption: Workflow for cellular uptake studies.
Troubleshooting & Optimization
Technical Support Center: Synthetic GLP-1(28-36)amide
Welcome to the technical support center for synthetic GLP-1(28-36)amide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on improving the solubility of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what are its key biological functions?
A1: Synthetic this compound is the C-terminal nonapeptide fragment of Glucagon-Like Peptide-1 (GLP-1).[1][2] Unlike the full-length GLP-1, which primarily acts through the GLP-1 receptor, this compound exerts its effects through a receptor-independent mechanism.[1] Its key functions include:
-
Mitochondrial Targeting: It can enter cells and localize to the mitochondria.[1][2]
-
Antioxidant Properties: It helps to reduce oxidative stress within cells.
-
Metabolic Regulation: It has been shown to suppress hepatic glucose production.
-
Cell Survival: It promotes β-cell survival and protects against glucolipotoxicity.
Q2: What are the general solubility characteristics of synthetic this compound?
A2: The solubility of this compound is influenced by its amino acid composition, which includes both hydrophobic and charged residues. Based on available data and general peptide characteristics, its solubility can be summarized as follows:
-
Aqueous Solutions: It is reported to be soluble in water.
-
Organic Solvents: It exhibits slight solubility in acetonitrile, chloroform, and methanol (in the range of 0.1-1 mg/mL). It is also soluble in DMSO.
-
pH Dependence: As with most peptides, its solubility is pH-dependent. The net charge of the peptide influences its solubility in acidic or basic solutions.
Q3: How should I store lyophilized and reconstituted this compound?
A3: Proper storage is crucial to maintain the integrity of the peptide.
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or colder, protected from light. Before opening, allow the vial to equilibrate to room temperature to prevent moisture absorption.
-
Reconstituted Solutions: Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles. For short-term storage (up to 5 days), the solution can be kept at 4°C.
Troubleshooting Guide: Improving Solubility
This guide provides a systematic approach to dissolving and handling synthetic this compound, addressing common issues researchers may encounter.
Issue 1: The peptide does not dissolve in water.
-
Possible Cause: While reported to be water-soluble, variations in synthesis, purification (e.g., presence of trifluoroacetate salts), and handling can affect its immediate solubility in neutral water. The peptide's hydrophobic residues may also contribute to poor dissolution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
-
Detailed Steps:
-
Start Small: Always begin by attempting to dissolve a small test amount of the peptide before using the entire batch.
-
Sonication: If the peptide does not readily dissolve in water, sonication can help break up aggregates. Use a bath sonicator or a probe sonicator on low power for short bursts, keeping the sample on ice to prevent heating.
-
pH Adjustment: this compound has a net positive charge at neutral pH due to the Lysine and Arginine residues and the N-terminal amine, minus any acidic residues. To improve solubility, you can try adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) dropwise until the peptide dissolves.
-
Organic Solvents: If the peptide remains insoluble, it may be due to its hydrophobic residues (Phenylalanine, Isoleucine, Alanine, Tryptophan, Leucine, Valine). In this case, dissolve the peptide in a minimal amount of an organic solvent like DMSO first. Once fully dissolved, slowly add this stock solution to your aqueous buffer while vortexing to prevent precipitation.
-
Issue 2: The peptide precipitates after adding to an aqueous buffer from an organic stock.
-
Possible Cause: This often occurs when the final concentration of the peptide in the aqueous buffer exceeds its solubility limit, or when the organic solvent concentration is too high.
-
Solutions:
-
Slow Addition: Add the peptide-organic solvent stock solution drop-by-drop to the vigorously stirring aqueous buffer.
-
Lower Concentration: Prepare a more dilute final solution.
-
Optimize Buffer: The pH and ionic strength of your buffer can impact solubility. Experiment with different buffer compositions.
-
Quantitative Data Summary
The following table summarizes the known solubility of synthetic this compound in various solvents.
| Solvent | Solubility | Concentration | Notes |
| Water | Soluble | Not specified | May require sonication or pH adjustment. |
| Acetonitrile | Slightly Soluble | 0.1 - 1 mg/mL | |
| Chloroform | Slightly Soluble | 0.1 - 1 mg/mL | |
| Methanol | Slightly Soluble | 0.1 - 1 mg/mL | |
| DMSO | Soluble | ≥ 11.48 mg/mL (10 mM) | Sonication is recommended to aid dissolution. |
Experimental Protocols
Protocol 1: General Solubility Testing of this compound
This protocol provides a systematic approach to determine the optimal solvent for a new batch of synthetic this compound.
-
Preparation:
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
Briefly centrifuge the vial to pellet all the powder.
-
Weigh out a small, known amount of the peptide (e.g., 1 mg) for testing.
-
-
Solubility Test Workflow:
Caption: Step-by-step workflow for testing the solubility of this compound.
-
Documentation: Carefully record the solvent, the volume used, and the final concentration at which the peptide completely dissolved.
Protocol 2: Quantifying Peptide Concentration
Accurate determination of the peptide concentration is critical for experimental reproducibility. Weighing the lyophilized powder can be inaccurate due to the presence of bound water and salts.
-
UV Absorbance at 280 nm: This method is suitable for this compound as it contains a Tryptophan residue, which strongly absorbs UV light at 280 nm.
-
Dissolve the peptide in a suitable buffer.
-
Measure the absorbance of the solution at 280 nm using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance.
-
ε (epsilon) is the molar extinction coefficient (for Trp, ε ≈ 5500 M⁻¹cm⁻¹).
-
b is the path length of the cuvette (usually 1 cm).
-
c is the concentration in Molarity.
-
-
-
UV Absorbance at 215 nm: The peptide bond absorbs light at ~215 nm. This can be used for quantification but is more susceptible to interference from other components in the solution.
-
Amino Acid Analysis (AAA): This is the most accurate method for determining the net peptide content but requires specialized equipment.
Signaling Pathway
This compound has been shown to act independently of the GLP-1 receptor and can influence cellular processes through mitochondrial-mediated and PKA/β-catenin signaling pathways.
Caption: Proposed signaling pathways of this compound.
References
Preventing aggregation of GLP-1(28-36)amide in solution
Welcome to the technical support center for GLP-1(28-36)amide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the aggregation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a C-terminal nonapeptide fragment of Glucagon-Like Peptide-1 with the sequence Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2.[1][2] It is generally soluble in water.[1] This peptide is an active metabolite of GLP-1 and is noted for its antioxidant and cytoprotective effects, particularly in targeting mitochondria.[3][4] Despite its general solubility, the presence of multiple hydrophobic residues (Phe, Ile, Ala, Trp, Leu, Val) can predispose it to aggregation under certain conditions.
Q2: What is peptide aggregation and why is it a concern for this compound?
Peptide aggregation is a process where individual peptide monomers self-associate to form larger species, ranging from soluble oligomers to insoluble fibrils or amorphous aggregates. This is a significant concern in research and drug development as it can lead to a loss of biological activity, inaccurate quantification, and potential immunogenicity. The aggregation of peptides is often driven by hydrophobic interactions, where non-polar regions of the peptide chains associate to minimize their contact with the aqueous solvent.
Q3: What are the primary factors that can induce the aggregation of this compound?
Several factors, both intrinsic to the peptide and external, can promote aggregation. These include:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions.
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion.
-
Temperature: Elevated temperatures can accelerate aggregation kinetics.
-
Ionic Strength: The type and concentration of salts can either screen charges and promote aggregation or stabilize the native state.
-
Mechanical Stress: Agitation, such as vortexing or shaking, can introduce energy and create air-water interfaces that promote aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to localized high concentrations and pH shifts, causing aggregation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: The lyophilized this compound powder does not dissolve properly or forms a cloudy solution.
-
Possible Cause: The peptide may be aggregating upon reconstitution due to suboptimal solvent conditions or high localized concentration.
-
Troubleshooting Steps:
-
Use the Right Solvent: While this compound is water-soluble, if you encounter issues, consider reconstituting the peptide in a small amount of a sterile organic solvent like DMSO or acetonitrile first, and then slowly adding the aqueous buffer of your choice while vortexing gently.
-
Control the pH: Ensure the pH of your aqueous buffer is at least 1-2 units away from the peptide's theoretical isoelectric point (pI) to maximize electrostatic repulsion between monomers.
-
Sonication: A brief sonication in a water bath can help to break up small, pre-existing aggregates and facilitate dissolution.
-
Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material.
-
Issue 2: The peptide solution appears clear initially but becomes cloudy or forms a precipitate after a short period of storage at 4°C.
-
Possible Cause: The peptide is undergoing time-dependent aggregation at the storage concentration and temperature.
-
Troubleshooting Steps:
-
Optimize Storage Buffer: The storage buffer may not be optimal. Screen different pH values (e.g., mildly acidic buffers like citrate) to find conditions that improve stability.
-
Incorporate Excipients: Consider adding stabilizing excipients to your buffer. Sugars like sucrose or polyols like mannitol can have a protective effect. A low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) can also prevent aggregation at surfaces.
-
Aliquot and Freeze: For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Issue 3: Inconsistent results are observed in cell-based or functional assays.
-
Possible Cause: The presence of soluble oligomers or aggregates, which may not be visible, could be affecting the peptide's bioactivity.
-
Troubleshooting Steps:
-
Characterize the Peptide Stock: Regularly analyze your peptide stock solution for the presence of aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of the peptide immediately before each experiment from a properly stored, concentrated stock.
-
Filter the Solution: Before adding to your assay, consider filtering the peptide solution through a low protein-binding 0.22 µm syringe filter to remove any large, insoluble aggregates.
-
Factors Influencing Peptide Stability
The stability of a peptide solution can be significantly influenced by formulation variables. The following table summarizes key factors and recommended strategies to mitigate aggregation.
| Factor | Influence on Aggregation | Recommended Strategy |
| pH | Peptides are often least soluble at their isoelectric point (pI) due to a net neutral charge. | Formulate at a pH at least 1-2 units away from the pI to ensure a net charge and promote electrostatic repulsion. |
| Temperature | Higher temperatures typically increase the rate of chemical degradation and physical aggregation. | Store peptide solutions at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). |
| Peptide Concentration | Increased concentration leads to a higher probability of intermolecular collisions, promoting aggregation. | Work with the lowest feasible concentration for your experiment. Prepare concentrated stocks and dilute just before use. |
| Ionic Strength | High salt concentrations can screen charges, reducing repulsion and leading to aggregation. | Optimize the salt concentration in your buffer. Typically, concentrations between 50-150 mM are a good starting point. |
| Excipients | Additives can stabilize the peptide through various mechanisms. | Sugars (Sucrose, Trehalose): Act as cryoprotectants and increase conformational stability. Amino Acids (Arginine, Glycine): Can suppress aggregation by interacting with the peptide. Surfactants (Tween-20/80): Low concentrations can prevent surface-induced aggregation. |
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This assay is used to monitor the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to these structures.
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in sterile, distilled water. Filter through a 0.22 µm filter and store protected from light at 4°C.
-
ThT Working Solution: Dilute the ThT stock solution to a final concentration of 20-25 µM in your assay buffer (e.g., 50 mM phosphate buffer, pH 7.4). Prepare this fresh before use.
-
-
Assay Procedure:
-
Set up your aggregation experiment by incubating this compound under the desired conditions (e.g., 37°C with agitation).
-
At specified time points, take aliquots of the peptide solution.
-
In a 96-well black plate, add 10-20 µL of the peptide sample to 180-190 µL of the ThT working solution.
-
Include a control well with only the buffer and ThT working solution for background subtraction.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time to monitor the kinetics of fibril formation. A sigmoidal curve is characteristic of amyloid aggregation.
-
Protocol 2: Analysis of Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution, making it ideal for detecting the formation of soluble oligomers and larger aggregates.
-
Sample Preparation:
-
Prepare the this compound solution in a buffer that has been filtered through a 0.22 µm filter to remove any dust or extraneous particles.
-
Prepare a buffer-only control, filtered in the same manner.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including the desired temperature and the viscosity and refractive index of the solvent.
-
-
Measurement:
-
First, measure the buffer-only control to establish a baseline and ensure there is no contamination.
-
Carefully transfer the peptide sample to a clean cuvette, ensuring no bubbles are present.
-
Place the cuvette into the instrument and allow the sample to equilibrate to the set temperature before starting the measurement.
-
-
Data Analysis:
-
The instrument's software will generate a size distribution profile, typically showing particle diameter (in nm) versus intensity.
-
Monomeric this compound should appear as a single, narrow peak at a small hydrodynamic radius. The appearance of larger peaks indicates the formation of oligomers or aggregates.
-
Visualized Workflows and Pathways
Caption: Hypothetical aggregation pathway of this compound.
Caption: General experimental workflow for studying peptide aggregation.
Caption: Troubleshooting decision tree for aggregation issues.
References
GLP-1(28-36)amide stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLP-1(28-36)amide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from GLP-1(7-36)amide?
This compound is a nine-amino-acid C-terminal fragment of glucagon-like peptide-1 (GLP-1).[1][2] It is a major product of the cleavage of GLP-1 by the enzyme neutral endopeptidase (NEP).[1] Unlike the full-length active form, GLP-1(7-36)amide, which primarily signals through the GLP-1 receptor (GLP-1R), this compound exerts its biological effects through GLP-1R-independent mechanisms.[1][2]
Q2: What is the expected stability of this compound in cell culture media?
Q3: How can I improve the stability of this compound in my experiments?
To enhance the stability of this compound in your cell culture experiments, consider the following strategies:
-
Use of Protease Inhibitors: Supplementing your cell culture media with a broad-spectrum protease inhibitor cocktail can significantly reduce proteolytic degradation. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases.
-
Serum-Free or Reduced-Serum Media: If your experimental design allows, using serum-free or reduced-serum media can minimize the concentration of degrading enzymes.
-
Frequent Media Changes: For long-term experiments, frequent replacement of the media containing this compound can help maintain a more consistent concentration of the active peptide.
-
Control Experiments: Always include appropriate controls to assess the degradation of the peptide over the course of your experiment.
Q4: What are the known signaling pathways activated by this compound?
This compound has been shown to activate signaling pathways independently of the canonical GLP-1 receptor. Key pathways include:
-
Mitochondrial-Mediated Pathways: The peptide can enter cells and target mitochondria, where it modulates oxidative phosphorylation, reduces reactive oxygen species (ROS) production, and inhibits the mitochondrial permeability transition pore (MPT).
-
cAMP/PKA Signaling: this compound has been shown to increase intracellular cyclic AMP (cAMP) levels and activate Protein Kinase A (PKA).
-
Wnt/β-catenin Signaling: Activation of the Wnt signaling pathway through phosphorylation of β-catenin has also been reported.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect observed | Peptide Degradation: this compound may be rapidly degrading in the cell culture medium. | 1. Assess Stability: Perform a stability study to determine the half-life of the peptide in your specific experimental conditions (see Experimental Protocols section).2. Add Protease Inhibitors: Supplement your media with a protease inhibitor cocktail.3. Increase Dosing Frequency: For longer experiments, replenish the media with fresh peptide more frequently. |
| Peptide Solubility/Aggregation: The peptide may not be fully dissolved or could be forming aggregates, reducing its effective concentration. | 1. Proper Reconstitution: Ensure the peptide is fully dissolved in a suitable solvent as per the manufacturer's instructions before adding to the culture media. GLP-1 analogs can be prone to aggregation at certain pH levels.2. Visual Inspection: Visually inspect the stock solution and the final media for any precipitates.3. Solubility Test: Perform a solubility test at the desired concentration in your culture medium. | |
| Incorrect Peptide Concentration: Errors in calculating the final concentration in the well. | 1. Verify Calculations: Double-check all dilution calculations.2. Calibrate Pipettes: Ensure that the pipettes used for dilution are properly calibrated. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells. | 1. Proper Cell Suspension: Ensure a homogenous cell suspension before and during seeding.2. Edge Effects: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. |
| Inconsistent Peptide Distribution: Uneven mixing of the peptide in the culture media. | 1. Thorough Mixing: Gently but thoroughly mix the media after adding the peptide stock solution. | |
| Unexpected cell toxicity | High Solvent Concentration: The solvent used to dissolve the peptide (e.g., DMSO) may be at a toxic concentration. | 1. Check Final Solvent Concentration: Ensure the final concentration of the solvent in the culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).2. Solvent Control: Include a vehicle control (media with the same concentration of solvent) in your experiment. |
| Peptide Purity Issues: The peptide preparation may contain impurities. | 1. Source High-Purity Peptide: Use a reputable supplier that provides a certificate of analysis with purity data (e.g., >95% by HPLC). |
Quantitative Data on this compound Stability
While specific data for cell culture media is limited, the following table summarizes the reported half-life of this compound in a biological context. Researchers should determine the stability in their specific cell culture system empirically.
| Biological System | Species | Half-life (t½) | Reference |
| Hepatocytes | Human | 24 minutes | |
| Hepatocytes | Mouse | 13 minutes |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound peptide (high purity)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without FBS
-
Protease inhibitor cocktail (optional)
-
Sterile, low-protein binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
-
HPLC grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Centrifuge
Procedure:
-
Preparation of Peptide Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., sterile water or DMSO).
-
Spiking the Media: Spike the cell culture medium (with or without FBS and/or protease inhibitors) with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1-10 µM).
-
Incubation: Aliquot the spiked medium into sterile, low-protein binding microcentrifuge tubes. Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one tube for analysis. The t=0 sample should be processed immediately after spiking.
-
Sample Preparation for HPLC:
-
If the medium contains serum, precipitate the proteins by adding 2 volumes of cold acetonitrile with 1% TFA.
-
Vortex thoroughly and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject a standard volume of the supernatant onto the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the peptide.
-
Monitor the absorbance at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the retention time of a freshly prepared standard.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time and determine the half-life.
-
Visualizations
References
Technical Support Center: Optimizing GLP-1(28-36)amide Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GLP-1(28-36)amide in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in mice?
A1: Based on published studies, a common and effective dosage for this compound in mice is approximately 18.5 nmol/kg of body weight per day .[1] This dosage has been shown to be effective in models of diet-induced obesity and diabetes.[1] However, as with any experiment, it is advisable to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.
Q2: What is the most common route of administration for in vivo studies with this compound?
A2: The two most frequently reported methods for in vivo administration are intraperitoneal (IP) injection and continuous subcutaneous infusion via a mini-osmotic pump . Daily IP injections are suitable for many study designs, while continuous infusion can provide more stable plasma concentrations of the peptide over a longer period.
Q3: What is a suitable vehicle for dissolving and injecting this compound?
A3: this compound is soluble in aqueous solutions. A commonly used and appropriate vehicle for in vivo administration is sterile phosphate-buffered saline (PBS) .
Q4: How does this compound exert its effects, and is it dependent on the GLP-1 receptor?
A4: this compound acts through a GLP-1 receptor-independent mechanism. Its effects are associated with a mitochondrial-mediated pathway and the activation of the cAMP/PKA/β-catenin signaling cascade. This peptide can enter cells and target mitochondria, where it helps to reduce oxidative stress and improve cellular function.
Q5: What is the in vivo stability and half-life of this compound?
A5: this compound is a cleavage product of GLP-1 and is subject to further metabolism. In vitro studies have shown that its half-life is approximately 13 minutes in mouse hepatocytes and 24 minutes in human hepatocytes. Its in vivo stability is a critical factor to consider in experimental design, particularly the frequency of administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Expected Biological Effect (e.g., no improvement in glucose tolerance) | 1. Suboptimal Dosage: The dose may be too low for the specific animal model or disease severity. 2. Peptide Degradation: The peptide may have degraded due to improper storage, handling, or in vivo metabolism. 3. Incorrect Administration: Issues with the injection or infusion technique. 4. Biological Variability: Inherent differences in animal responses. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration. 2. Peptide Handling: Ensure the peptide is stored at -20°C or -80°C and protected from light. Prepare fresh solutions for each injection. Consider the short half-life when designing the dosing schedule. 3. Technique Refinement: Ensure proper training and consistency in administration techniques. For infusions, verify pump function and catheter placement. 4. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| Inconsistent Results Between Experiments | 1. Variability in Peptide Aliquots: Inconsistent concentrations between different batches of prepared peptide solution. 2. Differences in Animal Cohorts: Age, weight, and health status of animals can influence outcomes. 3. Procedural Drift: Minor, unintentional changes in experimental procedures over time. | 1. Standardized Preparation: Prepare a single, large batch of the peptide solution and aliquot it for the entire study to ensure consistency. 2. Animal Standardization: Use animals of the same age, sex, and from the same supplier. Acclimatize them properly before starting the experiment. 3. Strict Protocol Adherence: Maintain a detailed and consistent experimental protocol. |
| Precipitation of Peptide in Solution | 1. Poor Solubility: The peptide may not be fully dissolved in the chosen vehicle. 2. Incorrect pH or Buffer: The pH or composition of the vehicle may not be optimal for solubility. | 1. Solubility Test: Perform a small-scale solubility test before preparing the bulk solution. Gentle vortexing or sonication may aid dissolution. 2. Vehicle Optimization: While PBS is standard, you could explore other biocompatible buffers if solubility issues persist. Ensure the final solution is clear before injection. |
Quantitative Data Summary
The following tables summarize the dosages and experimental models used in key in vivo studies of this compound.
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Animal Model | Dosage | Administration Route | Treatment Duration | Observed Effects | Reference |
| High-Fat Diet-Induced Obese Mice | 18.5 nmol/kg/day | Intraperitoneal Injection | 6 weeks | Improved hepatic glucose disposal, reduced body weight gain. | |
| High-Fat Diet-Induced Obese Mice | 18.5 nmol/kg/day | Continuous Subcutaneous Infusion | 9 weeks | Diminished development of hepatic steatosis, reduced body weight. | |
| Streptozotocin-Induced Diabetic Mice | 18 nmol/kg/day | Intraperitoneal Injection | 9 weeks | Increased pancreatic β-cell mass and proliferation, reduced fasting glucose. | |
| Male C57BL6/J Mice (Ischemia-Reperfusion Injury Model) | Not specified | Intravenous administration prior to ischemia | 20 minutes | Cardioprotective effects, improved recovery of left ventricular developed pressure. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in a High-Fat Diet Mouse Model
-
Peptide Preparation:
-
Reconstitute lyophilized this compound in sterile PBS to a desired stock concentration.
-
Gently vortex to ensure complete dissolution.
-
Prepare fresh dilutions for daily injections based on the average body weight of the mice to achieve a final dose of 18.5 nmol/kg.
-
-
Animal Handling and Dosing:
-
Use male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 13 weeks) to induce obesity.
-
Administer the prepared this compound solution or vehicle (PBS) via intraperitoneal injection once daily.
-
Monitor body weight and food intake regularly throughout the study.
-
-
Outcome Measures:
-
Perform metabolic tests such as glucose tolerance tests (GTT) and pyruvate tolerance tests (PTT) at specified time points.
-
At the end of the study, collect blood samples for analysis of plasma insulin and other relevant biomarkers.
-
Harvest tissues (e.g., liver, pancreas) for histological analysis and gene expression studies.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow.
References
Troubleshooting inconsistent results in GLP-1(28-36)amide studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with GLP-1(28-36)amide. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our comprehensive Q&A section addresses specific issues you might face, from peptide handling to interpreting unexpected results.
Peptide Handling and Storage
Question: My this compound solution appears cloudy or shows visible precipitates. What should I do?
Answer: Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or contamination. Here are some troubleshooting steps:
-
Solubility: this compound can be challenging to dissolve. One study noted that incomplete solubilization was a potential source of inconsistent results. More efficient solubilization was achieved using acidic vehicles such as 20% acetic acid, 0.154 M saline with 0.1% human serum albumin, or 0.1 M sodium acetate with 0.1% human serum albumin (pH 4.0)[1]. Always ensure the peptide is fully dissolved before use.
-
Aggregation: Like many peptides, this compound can be prone to aggregation, which can affect its biological activity[2]. To minimize aggregation, it is recommended to prepare solutions fresh just before use. If stock solutions are necessary, they should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation[3][4].
-
pH: The pH of your buffer can significantly impact the solubility and stability of the peptide. Lipidated GLP-1 analogues have shown pH-dependent solubility[2]. While this compound is not lipidated, it's crucial to ensure your experimental buffer pH is compatible with the peptide's properties.
-
Quality Control: If solubility issues persist, consider the purity of your peptide. Impurities from synthesis can affect solubility and experimental outcomes. It is advisable to use a high-purity peptide (>95% or >98%) as confirmed by HPLC and mass spectrometry.
Question: What are the recommended storage conditions for lyophilized this compound and its solutions?
Answer: Proper storage is critical for maintaining the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C | ≥ 4 years | Store in a desiccated environment. |
| Lyophilized Powder | 0-5°C | Up to 6 months | For short-term storage. |
| Reconstituted Solution | 4°C | Up to 5 days | Prepare fresh if possible. |
| Reconstituted Solution | -20°C or -80°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Design and Protocols
Question: I am not observing the expected biological effects of this compound in my cell-based assays. What could be the reason?
Answer: Several factors can contribute to a lack of biological response in vitro.
-
GLP-1 Receptor Independence: It is crucial to remember that this compound does not act through the classical GLP-1 receptor (GLP-1R). Therefore, cell lines that are standard models for GLP-1R agonists might not be responsive to this peptide in the same way. Its mechanism is GLP-1R independent and involves entry into the cell and targeting mitochondria.
-
Cellular Uptake: The peptide needs to enter the cell to exert its effects. While the exact mechanism of entry is still under investigation, it is believed to be via a novel receptor or transporter pathway. Factors influencing this uptake in your specific cell line could affect the observed results.
-
Concentration and Treatment Time: The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. Published studies have used a range of concentrations from 10 nM to 10 µM. Treatment times also vary, from minutes for signaling events to days for cytoprotection assays. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system.
-
Cellular Stress: Some studies suggest that this compound preferentially enters stressed cells. If you are studying its cytoprotective effects, ensure your experimental model induces a sufficient level of stress (e.g., glucolipotoxicity, oxidative stress).
Question: My in vivo results with this compound are inconsistent. What are some potential sources of variability?
Answer: In vivo studies introduce additional layers of complexity. Here are some points to consider:
-
Peptide Stability and Metabolism: While this compound is a metabolite of GLP-1, it is also subject to further degradation in vivo. The half-life of this compound has been shown to be relatively short in hepatocytes (13 minutes in mouse, 24 minutes in human). This rapid clearance could lead to variability. The route and frequency of administration should be carefully considered to maintain effective concentrations.
-
Animal Model: The choice of animal model is critical. Effects have been demonstrated in diet-induced obese mice and streptozotocin-induced diabetic mice. Ensure your model is appropriate for the biological question you are asking.
-
Dosage: Published studies have used doses around 18.5 nmol/kg/day for in vivo experiments in mice. Inconsistent dosing or errors in dose calculation can lead to variable results.
-
Downstream Metabolites: It's possible that some of the observed biological effects could be mediated by downstream metabolites of this compound. This adds a layer of complexity to data interpretation.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its effects through signaling pathways that are independent of the GLP-1 receptor and often involve mitochondrial-mediated processes.
Caption: this compound signaling pathways in target cells.
Experimental Workflow for In Vitro Cytoprotection Assay
This workflow outlines a typical experiment to assess the protective effects of this compound against cellular stress.
Caption: Workflow for an in vitro cytoprotection experiment.
Detailed Experimental Protocols
Protocol 1: In Vitro Hepatocyte Glucose Production Assay
This protocol is adapted from studies examining the effect of this compound on hepatic gluconeogenesis.
-
Cell Culture: Isolate primary hepatocytes from mice or use a suitable hepatocyte cell line (e.g., H4IIE).
-
Plating: Plate hepatocytes in collagen-coated plates and allow them to adhere.
-
Starvation: Once confluent, wash the cells with PBS and incubate in glucose-free DMEM supplemented with gluconeogenic precursors (e.g., sodium lactate and sodium pyruvate) for several hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM - 100 nM) or vehicle control for a specified period (e.g., 3.5 - 24 hours).
-
Glucose Measurement: Collect the culture medium and measure the glucose concentration using a commercially available glucose oxidase assay kit.
-
Normalization: After collecting the medium, lyse the cells and measure the total protein content to normalize the glucose production data.
-
Data Analysis: Compare glucose production in peptide-treated cells to vehicle-treated controls.
Protocol 2: In Vivo Glucose Tolerance Test in Mice
This protocol is based on studies investigating the metabolic effects of this compound in vivo.
-
Animal Model: Use an appropriate mouse model, such as high-fat diet-fed obese mice or streptozotocin-induced diabetic mice.
-
Acclimatization and Treatment: Acclimatize the animals and administer this compound (e.g., 18.5 nmol/kg body weight) or vehicle (e.g., PBS) via intraperitoneal injection daily for a designated period (e.g., 6-9 weeks).
-
Fasting: Before the test, fast the mice for an appropriate duration (e.g., 6 or 16 hours).
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Glucose Challenge: Administer a glucose solution (e.g., 1 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance. Compare the results between the peptide-treated and vehicle-treated groups.
This technical support center aims to provide a valuable resource for researchers working with this compound. By anticipating common challenges and providing clear, actionable guidance, we hope to facilitate more consistent and reproducible scientific discoveries.
References
Antibody specificity issues for GLP-1(28-36)amide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the detection of GLP-1(28-36)amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to detect?
A1: this compound is a nine-amino-acid C-terminal fragment of Glucagon-Like Peptide-1 (GLP-1). It is a product of the cleavage of GLP-1 by the enzyme neutral endopeptidase (NEP). Detection is challenging due to its small size, low physiological concentrations, and the presence of numerous other structurally similar GLP-1 fragments in biological samples. Furthermore, the parent molecule, GLP-1, has a very short half-life of approximately 2 minutes, being rapidly degraded by enzymes like dipeptidyl peptidase-4 (DPP-4) and NEP. This rapid turnover makes precise quantification of its metabolites, including this compound, inherently difficult.
Q2: My immunoassay for total or active GLP-1 is not detecting this compound. Is this expected?
A2: Yes, this is expected. Most commercially available ELISA kits for "active" GLP-1 are designed to be highly specific for the N-terminus of GLP-1(7-36)amide or GLP-1(7-37). Similarly, "total" GLP-1 assays often target the mid-region and C-terminus of the larger forms. Due to the significant structural difference, antibodies in these kits typically do not cross-react with the much smaller this compound fragment. It is crucial to use an assay specifically validated for the detection of this compound.
Q3: Are there commercially available ELISA kits that can detect this compound?
A3: Yes. While specific kits for this compound are rare, there are assays for smaller GLP-1 fragments that show significant cross-reactivity. For instance, an ELISA kit designed for GLP-1(32-36)amide has been shown to have 100% cross-reactivity with this compound, making it a viable tool for its detection. It is essential to carefully review the manufacturer's data on cross-reactivity before selecting a kit.
Q4: What is the primary signaling pathway activated by this compound?
A4: this compound has been shown to exert its effects independently of the canonical GLP-1 receptor (GLP-1R). Its signaling is associated with the activation of the cAMP/PKA (cyclic adenosine monophosphate/protein kinase A) signaling cascade. This leads to the phosphorylation of downstream targets like CREB (cAMP response element-binding protein) and the activation of the Wnt signaling pathway effector β-catenin.
Troubleshooting Guide
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Potential Cause | Solution |
| Weak or No Signal | Inappropriate antibody selection. | Ensure you are using an antibody specifically validated for this compound or a fragment with high cross-reactivity. Standard "active" or "total" GLP-1 kits will likely not work. |
| Sample degradation. | Collect samples in tubes containing a protease inhibitor cocktail, including a DPP-4 inhibitor, and keep them on ice. Store plasma at -70°C and avoid repeated freeze-thaw cycles. | |
| Incorrect sample preparation. | For some assays, extraction of the peptide from plasma may be necessary to remove interfering substances. Follow the kit manufacturer's instructions for sample preparation. | |
| Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before use. | |
| High Background | Non-specific antibody binding. | Increase the number and duration of wash steps. Consider adding a detergent like Tween-20 to your wash buffer. Optimize the concentration of your blocking buffer and increase blocking time. |
| Antibody concentration too high. | Titrate the primary and/or secondary antibody to determine the optimal concentration. | |
| High Variability Between Replicates | Pipetting inconsistency. | Use calibrated pipettes and ensure thorough mixing of all reagents before adding to the plate. For small volumes, use reverse pipetting. |
| "Edge effect" due to uneven temperature. | Ensure the plate is at a uniform temperature during incubations. Using a plate sealer can help prevent evaporation from the outer wells. |
Western Blotting
| Problem | Potential Cause | Solution |
| No Band Detected | This compound is too small for standard SDS-PAGE. | Standard SDS-PAGE is not suitable for detecting a small nonapeptide like this compound. This technique is more appropriate for detecting the GLP-1 receptor. Consider using techniques like dot blot or competitive ELISA. |
| Non-specific Bands (when detecting GLP-1 Receptor) | Antibody cross-reactivity. | Use a well-validated monoclonal antibody for the GLP-1 receptor. Perform a negative control using tissue known not to express the receptor to confirm specificity. |
| Inadequate blocking. | Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST) and the blocking time. |
Quantitative Data: Antibody Cross-Reactivity
The specificity of an antibody is critical for the accurate detection of this compound. Below is a summary of cross-reactivity data for a commercially available ELISA kit that detects this compound.
Table 1: Cross-Reactivity of a GLP-1(32-36)amide ELISA Kit
| Peptide | Cross-Reactivity (%) |
| GLP-1 (32-36) amide | 100 |
| GLP-1 (28-36) amide | 100 |
| GLP-1 (7-36) amide | 100 |
| GLP-1 (9-36) amide | 29 |
| GLP-1 (human) | 0 |
| GLP-1 (7-37) | 0 |
This table highlights that while the kit is marketed for GLP-1(32-36)amide, it is equally effective for detecting this compound.
Experimental Protocols
Competitive ELISA for this compound Detection
This protocol is a general guideline based on the principles of competitive ELISAs for small peptides and should be optimized for your specific antibody and reagents.
Materials:
-
ELISA plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Rabbit anti-GLP-1(28-36)amide primary antibody
-
Biotinylated this compound
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Standards of known this compound concentrations
-
Samples (plasma, tissue homogenates)
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard in assay buffer. Prepare your samples as required (e.g., extraction, dilution).
-
Competitive Reaction: In a separate microplate or tubes, add 50 µL of standard or sample, 25 µL of rabbit anti-GLP-1(28-36)amide antibody, and 25 µL of biotinylated this compound. Incubate for 2 hours at room temperature with gentle shaking.
-
Plate Coating: Add 100 µL of the reaction mixture from the previous step to the wells of the pre-coated ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the amount of this compound in the sample.
Western Blot for GLP-1 Receptor (as a proxy for this compound action)
As direct Western blotting for this compound is not feasible, this protocol details the detection of the GLP-1 receptor, which can be useful in studying the peptide's biological context.
Materials:
-
Protein lysates from cells or tissues
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against GLP-1 Receptor
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Separation: Separate 10-25 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GLP-1R antibody (diluted in blocking buffer) overnight at 4°C with gentle rocking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
Immunohistochemistry (IHC) for GLP-1 Receptor
This protocol provides a general framework for localizing the GLP-1 receptor in tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody against GLP-1 Receptor
-
Biotinylated secondary antibody
-
ABC (Avidin-Biotin Complex) reagent
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate through a graded alcohol series.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-GLP-1R antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
ABC Reagent Incubation: Apply the ABC reagent and incubate for 30 minutes.
-
Detection: Visualize the signal using DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Visualizations
Caption: Signaling pathway of this compound.
Technical Support Center: Enhancing Cell Permeability of GLP-1(28-36)amide Analogs
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments aimed at enhancing the cell permeability of Glucagon-Like Peptide-1(28-36)amide analogs.
Frequently Asked Questions (FAQs)
Q1: What is GLP-1(28-36)amide and what is its mechanism of action?
A1: this compound is a C-terminal nonapeptide (sequence: FIAWLVKGRamide) derived from the cleavage of GLP-1.[1] Unlike its parent molecule GLP-1, which acts on the cell surface GLP-1 receptor (GLP-1R), this compound is cell-permeable and exerts its effects independently of the GLP-1R.[1][2] Its primary intracellular target is the mitochondrion, where it functions as an antioxidant, preserves mitochondrial membrane potential, and inhibits the mitochondrial permeability transition (MPT) pore.[1][3] The peptide appears to enter stressed cells more readily than healthy ones. Its downstream effects are associated with the activation of the cAMP/PKA and Wnt/β-catenin signaling pathways.
Q2: Why do peptide analogs like those of this compound often have poor cell permeability?
A2: Peptides inherently face challenges in crossing the hydrophobic cell membrane due to several factors:
-
High Polar Surface Area: The peptide backbone is rich in polar amide bonds that are unfavorable for entering the lipid bilayer.
-
Large Molecular Size: Many peptides are larger than the typical small molecules that follow Lipinski's Rule of 5, which hinders passive diffusion.
-
Hydrogen Bonding Capacity: Amide protons in the backbone form hydrogen bonds with the surrounding aqueous environment, which must be broken for the peptide to enter the membrane.
-
Charge: Peptides with a high net charge, especially negative charges, often exhibit poor membrane permeability.
Q3: What are the primary in vitro assays used to measure the cell permeability of these analogs?
A3: The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a cell-free model that predicts passive diffusion across an artificial lipid membrane. It is cost-effective and useful for high-throughput screening of passive permeability but does not account for active transport or metabolism.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon carcinoma and resemble intestinal epithelial cells. This model is considered the gold standard as it can measure passive diffusion as well as active uptake and efflux processes mediated by transporters like P-glycoprotein (P-gp).
Troubleshooting Guide
Q4: My this compound analog shows low permeability in my initial screen. What strategies can I use to enhance it?
A4: Low permeability is a common challenge. Several chemical modification strategies can be employed to improve the physicochemical properties of your analog for better membrane translocation. These approaches aim to mask polar groups, constrain the peptide's conformation, and increase its lipophilicity.
Table 1: Summary of Strategies to Enhance Peptide Permeability
| Strategy | Mechanism | Key Advantages | Considerations |
| Backbone N-methylation | Replaces an N-H bond with an N-CH₃ group, reducing hydrogen bond donor capacity and increasing lipophilicity. | Can improve permeability by preventing aggregation and favoring a membrane-compatible conformation. | May alter the peptide's conformation, potentially reducing its binding affinity to the intracellular target. |
| Cyclization | Creates a cyclic peptide structure, which can enhance stability and mask polar backbone groups. | Reduces conformational flexibility, which can pre-organize the peptide for target binding and improve metabolic stability. | The impact on permeability is highly dependent on the final conformation. |
| Lipophilic Capping | Adds hydrophobic moieties to the N- or C-terminus of the peptide. | Increases the overall lipophilicity of the molecule, which can improve its partitioning into the cell membrane. | A balance must be struck; excessive lipophilicity can lead to poor aqueous solubility and aggregation. |
| D-Amino Acid Substitution | Replaces L-amino acids with their D-isomers. | Increases resistance to enzymatic degradation by proteases, thus improving stability. | Can significantly alter the peptide's secondary structure and biological activity. |
| Conjugation to CPPs | Attaches the analog to a Cell-Penetrating Peptide (CPP). | Facilitates intracellular delivery of cargo molecules that are otherwise membrane-impermeable. | The mechanism can involve endocytosis, which may lead to entrapment of the analog in endosomes. |
Q5: I'm observing conflicting permeability results between my PAMPA and Caco-2 assays. What does this indicate?
A5: Discrepancies between these two assays are common and provide valuable mechanistic information about your analog's transport. PAMPA only measures passive diffusion, while Caco-2 assays measure the sum of passive and active transport processes.
Table 2: Interpreting Conflicting Permeability Assay Results
| PAMPA Result | Caco-2 Result | Likely Interpretation | Next Steps |
| Low | High | The analog has poor passive diffusion but is likely a substrate for an active uptake transporter expressed on Caco-2 cells. | Identify the transporter using known inhibitors in the Caco-2 assay. |
| High | Low | The analog has good passive diffusion but is a substrate for an active efflux transporter (e.g., P-gp), which pumps it back out of the Caco-2 cells. | Perform a bidirectional Caco-2 assay to calculate the efflux ratio. |
| Low | Low | The analog has inherently poor permeability through both passive and active pathways. | Consider chemical modifications to improve physicochemical properties (see Table 1). |
| High | High | The analog is highly permeable, likely through passive transcellular diffusion. | Proceed with further downstream experiments. |
Q6: My bidirectional Caco-2 assay shows a high efflux ratio for my analog. What does this mean and what should I do?
A6: A high efflux ratio (ER), typically defined as (Papp B→A / Papp A→B) > 2, indicates that your analog is actively transported out of the cell. This is a major barrier to achieving sufficient intracellular concentrations. The most common efflux pumps in Caco-2 cells are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Next Steps:
-
Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of specific inhibitors. For example, use verapamil to inhibit P-gp or fumitremorgin C to inhibit BCRP. A significant increase in permeability in the A→B direction (and a decrease in the ER) when an inhibitor is present confirms that your analog is a substrate for that transporter.
-
Structural Modification: If efflux is confirmed, consider medicinal chemistry approaches to design new analogs that circumvent the transporter recognition.
Q7: I'm having issues with low recovery or high variability in my permeability assays. What are the common causes?
A7: Low compound recovery or high data variability can invalidate your results. Common culprits include:
-
Poor Aqueous Solubility: The analog may precipitate in the aqueous assay buffers. Solution: Use a buffer with a small percentage of a co-solvent like DMSO (e.g., <5%) or assess solubility beforehand.
-
Non-specific Binding: The peptide may adsorb to the plastic of the assay plates. Solution: Use low-binding plates and include a mass balance calculation (quantifying the compound in donor, acceptor, and cell monolayer/membrane) to determine recovery.
-
Metabolic Instability: The analog may be degraded by enzymes present in Caco-2 cells. Solution: Analyze the compound in the donor and acceptor compartments by LC-MS/MS to check for the appearance of metabolites.
-
Poor Monolayer Integrity (Caco-2): Leaky tight junctions can give falsely high permeability values. Solution: Always check the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before each experiment and perform a Lucifer Yellow leakage test to confirm monolayer integrity.
Visualized Workflows and Pathways
References
Overcoming rapid degradation of GLP-1(28-36)amide in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLP-1(28-36)amide. The information provided addresses common challenges, particularly the rapid in vivo degradation of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
A1: this compound is a C-terminal nonapeptide fragment of Glucagon-Like Peptide-1 (GLP-1), with the amino acid sequence FIAWLVKGRamide.[1] It is a major product of GLP-1 cleavage by neutral endopeptidase (NEP).[1][2] While initially considered an inactive metabolite, recent studies have revealed its biological activities, which are independent of the GLP-1 receptor (GLP-1R).[1][3] Its beneficial effects on hepatic metabolism, β-cell protection, glucose disposal, and weight gain inhibition make it a molecule of interest for therapeutic development, particularly for type 2 diabetes and related metabolic disorders.
Q2: What are the primary challenges encountered when working with this compound in vivo?
A2: The principal challenge is its rapid degradation in vivo, leading to a short half-life. This rapid clearance necessitates strategies to enhance its stability or employ specific delivery methods to achieve sustained therapeutic concentrations.
Q3: Which enzymes are responsible for the degradation of this compound?
A3: this compound is a product of the enzymatic cleavage of GLP-1(7-36)amide or GLP-1(9-36)amide by neutral endopeptidase (NEP) 24.11. Further metabolism of this compound occurs in hepatocytes, leading to N-terminal cleavage products such as GLP-1(29-36)amide and GLP-1(31-36)amide. Unlike its parent molecule, GLP-1(7-36)amide, the degradation of this compound is not primarily mediated by dipeptidyl peptidase-IV (DPP-IV).
Q4: What is the in vitro half-life of this compound?
A4: The in vitro half-life of this compound varies between species. Studies in hepatocytes have shown a shorter half-life in mice compared to humans.
Troubleshooting Guide
Issue: Difficulty in observing therapeutic effects of this compound in vivo.
Possible Cause 1: Rapid Degradation
-
Explanation: this compound is rapidly metabolized, primarily in the liver. This can prevent the peptide from reaching its target tissues at a sufficient concentration to elicit a biological response.
-
Troubleshooting Steps:
-
Modify the delivery method: Consider continuous infusion via osmotic mini-pumps to maintain steady-state plasma concentrations.
-
Increase dosing frequency: Once-daily intraperitoneal injections have shown efficacy in some studies.
-
Explore formulation strategies: While specific formulations for this compound are still under investigation, technologies used for other GLP-1 analogs, such as encapsulation in microspheres, could be adapted to prolong its release.
-
Synthesize and test peptide analogs: Modifications to the peptide sequence can enhance stability. Research into analogs of this compound is an active area.
-
Possible Cause 2: Suboptimal Dosage
-
Explanation: The effective dose of this compound can vary depending on the animal model and the specific biological endpoint being measured.
-
Troubleshooting Steps:
-
Consult published literature: Refer to established in vivo studies to determine an appropriate starting dose.
-
Perform a dose-response study: Systematically test a range of doses to identify the optimal concentration for your experimental model.
-
Possible Cause 3: Incorrect Assessment of Biological Activity
-
Explanation: The mechanisms of action for this compound are distinct from GLP-1 and do not involve the GLP-1R. Assays designed to measure GLP-1R activation will not be informative.
-
Troubleshooting Steps:
-
Focus on downstream signaling: Measure endpoints related to its known mitochondrial-mediated and PKA/β-catenin signaling pathways.
-
Assess relevant physiological parameters: In vivo, measure parameters such as fasting glucose levels, glucose tolerance, hepatic steatosis, and body weight.
-
Data Presentation
Table 1: In Vitro Half-Life of this compound in Hepatocytes
| Species | Half-life (t½) in Hepatocytes | Reference |
| Mouse | 13 minutes | |
| Human | 24 minutes |
Table 2: Examples of In Vivo Dosing Regimens for this compound in Mice
| Animal Model | Dose | Administration Route | Duration | Observed Effects | Reference |
| Diet-induced obese mice | 18.5 nmol/kg/day | Continuous infusion | 9 weeks | Diminished development of hepatic steatosis, reduced weight gain | |
| Diet-induced obese mice | 18.5 nmol/kg | Intraperitoneal injection | 6 weeks | Improved hepatic glucose disposal | |
| Streptozotocin-induced diabetic mice | 18 nmol/kg | Intraperitoneal injection (once daily) | 9 weeks | Reduced fasting glucose levels, increased β-cell mass and proliferation |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Hepatocytes
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from the species of interest (e.g., mouse or human) using a standard collagenase perfusion method. Plate the cells in appropriate culture dishes and allow them to adhere.
-
Peptide Incubation: Prepare a stock solution of this compound in a suitable buffer. Add the peptide to the hepatocyte cultures at a final concentration of 100 nM.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the culture medium.
-
Sample Preparation: Immediately stop enzymatic activity in the collected samples by adding a quenching solution (e.g., acetonitrile with 0.1% formic acid). Centrifuge to pellet proteins and collect the supernatant.
-
LC-MS/MS Analysis: Quantify the remaining intact this compound in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the concentration of intact peptide against time and calculate the in vitro half-life.
Protocol 2: In Vivo Evaluation of this compound Efficacy in a Diet-Induced Obesity Mouse Model
-
Animal Model: Use a standard diet-induced obesity model, such as C57BL/6J mice fed a high-fat diet for a specified period (e.g., 13 weeks).
-
Peptide Administration:
-
Continuous Infusion: Surgically implant osmotic mini-pumps for continuous delivery of this compound (e.g., at 18.5 nmol/kg/day) or vehicle control.
-
Intraperitoneal Injection: Administer daily intraperitoneal injections of this compound (e.g., at 18.5 nmol/kg) or vehicle control.
-
-
Monitoring:
-
Body Weight and Food Intake: Monitor body weight and food intake regularly throughout the study.
-
Metabolic Tests: Perform glucose tolerance tests (GTT) and pyruvate tolerance tests (PTT) at baseline and at the end of the treatment period to assess glucose disposal and hepatic glucose production.
-
-
Terminal Procedures: At the end of the study, collect blood samples for analysis of fasting glucose and insulin levels. Harvest tissues (e.g., liver, pancreas) for histological analysis (e.g., assessment of hepatic steatosis) and gene expression analysis (e.g., gluconeogenic genes).
Visualizations
Caption: Degradation pathway of GLP-1 and formation of this compound.
Caption: Signaling pathways of this compound.
Caption: Workflow for in vivo efficacy testing.
References
Validation & Comparative
A Comparative Analysis of GLP-1(28-36)amide and GLP-1(7-36)amide Efficacy
In the landscape of metabolic research and therapeutic development, Glucagon-Like Peptide-1 (GLP-1) and its derivatives are of paramount importance. This guide provides a detailed comparison of the efficacy of two key GLP-1-derived peptides: the C-terminal fragment GLP-1(28-36)amide and the biologically active incretin hormone GLP-1(7-36)amide. While both originate from the same proglucagon gene, their mechanisms of action and physiological effects diverge significantly, offering distinct therapeutic potentials.
Contrasting Mechanisms of Action
GLP-1(7-36)amide , the canonical active form of GLP-1, is a potent insulinotropic hormone. Its effects are primarily mediated through the G-protein coupled GLP-1 receptor (GLP-1R) expressed on pancreatic β-cells and other tissues.[1][2] Upon binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4] This signaling cascade ultimately enhances glucose-dependent insulin secretion, inhibits glucagon release, slows gastric emptying, and promotes satiety.[5] However, its therapeutic utility is limited by its short half-life, as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).
In contrast, This compound is a nonapeptide metabolite of GLP-1 that has emerged as a bioactive molecule with distinct, GLP-1 receptor-independent actions. Evidence suggests that this peptide can enter cells, particularly stressed cells, and localize to the mitochondria. Its primary mechanism appears to be cytoprotective, involving the modulation of mitochondrial function, reduction of oxidative stress, and inhibition of apoptosis. Furthermore, this compound has been shown to activate cAMP/PKA/β-catenin signaling pathways, contributing to its beneficial effects on cell survival and function. Unlike its parent molecule, this compound does not directly stimulate insulin secretion but rather works to preserve β-cell mass and function under conditions of metabolic stress.
Quantitative Comparison of Efficacy
The following tables summarize key quantitative data from preclinical studies, highlighting the distinct efficacy profiles of this compound and GLP-1(7-36)amide.
Table 1: Effects on Pancreatic β-Cell Viability and Apoptosis
| Parameter | This compound | GLP-1(7-36)amide/Exendin-4 | Experimental Model |
| Cell Viability (under glucolipotoxicity) | Increased | Increased | INS-1 β-cells |
| Apoptosis (Caspase-3/7 activity) | Decreased | Decreased | INS-1 β-cells |
| Mitochondrial Membrane Potential | Protected | Not reported | Stressed INS-1 β-cells |
| Intracellular ATP Levels | Increased | Not reported | Stressed INS-1 β-cells |
| Cytochrome c Release | Inhibited | Not reported | Stressed INS-1 β-cells |
Table 2: Effects on Glucose Homeostasis and Insulin Secretion
| Parameter | This compound | GLP-1(7-36)amide | Experimental Model |
| Glucose-Stimulated Insulin Secretion | No significant effect | Potently stimulated | INS-1 cells, Perfused rat pancreas, Healthy humans |
| Fasting Blood Glucose | Significantly reduced | Reduced | Streptozotocin-induced diabetic mice, Type 2 diabetic patients |
| Glucose Disposal | Improved | Improved | Streptozotocin-induced diabetic mice, Healthy humans |
| Hepatic Glucose Production | Suppressed | Not a primary mechanism | Isolated mouse hepatocytes |
| Pancreatic β-cell Mass | Increased | Increased | Streptozotocin-induced diabetic mice |
Signaling Pathways
The distinct mechanisms of this compound and GLP-1(7-36)amide are rooted in their unique signaling pathways.
Figure 1. Signaling pathway of GLP-1(7-36)amide.
Figure 2. Signaling pathway of this compound.
Experimental Protocols
The findings presented in this guide are based on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited.
In Vitro Pancreatic β-Cell Protection Assay
-
Cell Line: INS-1 (rat insulinoma) cells or dispersed human islet cells.
-
Culture Conditions: Cells are cultured in standard RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components.
-
Induction of Glucolipotoxicity: To mimic type 2 diabetes conditions, cells are exposed to high glucose (e.g., 30 mM) and fatty acids (e.g., 0.3 mM oleate) for 24-48 hours.
-
Peptide Treatment: this compound or a GLP-1R agonist (e.g., Exendin-4) is co-incubated with the stressor at various concentrations (e.g., 100 nM to 10 µM).
-
Viability Assessment: Cell viability is measured using assays such as the ATPlite assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Apoptosis Measurement: Apoptosis is quantified by measuring caspase-3 and/or caspase-7 activity using commercially available kits. The release of cytochrome c from mitochondria can be assessed by Western blotting of cytosolic fractions.
In Vivo Murine Model of Diabetes
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice are used to model type 1 diabetes, while high-fat diet (HFD)-fed mice are used to model type 2 diabetes and obesity.
-
Peptide Administration: this compound is typically administered via daily intraperitoneal injections (e.g., 18 nmol/kg) or continuous infusion via osmotic mini-pumps for several weeks.
-
Metabolic Phenotyping:
-
Glucose Tolerance Tests (GTT): After a period of fasting, mice are administered a bolus of glucose, and blood glucose levels are monitored over time to assess glucose disposal.
-
Insulin Tolerance Tests (ITT): Following a fast, mice are injected with insulin, and blood glucose is measured to evaluate insulin sensitivity.
-
Pyruvate Tolerance Tests (PTT): To assess hepatic gluconeogenesis, fasted mice are injected with pyruvate, and subsequent changes in blood glucose are monitored.
-
-
Histological Analysis: At the end of the study, pancreatic tissue is collected, sectioned, and stained (e.g., with insulin antibodies) to quantify β-cell mass and proliferation (e.g., via Ki67 staining).
Figure 3. General experimental workflow.
Conclusion
This compound and GLP-1(7-36)amide, while originating from the same precursor, exhibit distinct and complementary biological activities. GLP-1(7-36)amide is a potent, direct stimulator of insulin secretion, making it a cornerstone of current incretin-based therapies for type 2 diabetes. Its actions are rapid but short-lived. In contrast, this compound functions through a GLP-1 receptor-independent, cytoprotective mechanism that preserves β-cell health and function in the face of metabolic stress. Its lack of direct insulinotropic effect may be advantageous in preventing hypoglycemia.
For researchers and drug development professionals, these differences present unique therapeutic opportunities. While GLP-1R agonists based on GLP-1(7-36)amide are well-established for glycemic control, this compound and its mimetics represent a novel avenue for disease-modifying therapies aimed at protecting and preserving pancreatic β-cell mass and function, a critical aspect in the long-term management of diabetes. Further research into the mitochondrial and cellular signaling pathways of this compound could unlock new strategies for combating β-cell failure in metabolic diseases.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Signalling pathways activated by glucagon-like peptide-1 (7-36) amide in the rat heart and their role in protection against ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Glucagon-like peptide-1 (7-36 amide): a potent glucagonostatic and insulinotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Beta-Cell Protection: GLP-1(28-36)amide versus Exendin-4
For Researchers, Scientists, and Drug Development Professionals
The preservation of pancreatic beta-cell mass and function is a cornerstone in the development of therapeutics for type 2 diabetes. Glucagon-like peptide-1 (GLP-1) and its analogs have emerged as promising agents in this arena. This guide provides an objective comparison of two such molecules: GLP-1(28-36)amide, a C-terminal metabolite of GLP-1, and exendin-4, a potent GLP-1 receptor agonist. While both demonstrate protective effects on beta-cells, their mechanisms of action diverge significantly, offering distinct therapeutic profiles.
Executive Summary
| Feature | This compound | Exendin-4 |
| Primary Mechanism | GLP-1 Receptor-Independent | GLP-1 Receptor-Dependent |
| Cellular Target | Mitochondria | Cell Surface GLP-1 Receptor |
| Key Protective Pathways | Antioxidant, Anti-apoptotic (mitochondrial pathway) | PI3K/Akt, ERK1/2, PKA/β-catenin, RAPGEF/EPAC-Ca2+-PPP3/calcineurin-TFEB, Keap1-Nrf2 |
| Effect on Apoptosis | Reduces cytochrome c release and caspase activation[1][2] | Inhibits caspase-3 and Bax, upregulates Bcl-2[3][4] |
| Effect on Oxidative Stress | Reduces reactive oxygen species (ROS)[5] | Suppresses ROS production |
| Effect on Cell Proliferation | Promotes beta-cell proliferation | Stimulates beta-cell proliferation |
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies comparing the efficacy of this compound and exendin-4 in protecting beta-cells from various stressors.
Table 1: Protection Against Glucolipotoxicity-Induced Cell Death
| Treatment | Cell Line | Stressor | Outcome Measure | Result | Reference |
| This compound (10 µM) | INS-1 | Glucolipotoxicity | Cell Viability | Significant increase in cell survival | |
| Exendin-4 (100 nM) | INS-1E | Glucolipotoxicity (0.5 mM palmitate, 25 mM glucose) | Apoptosis (PI-Hoechst staining) | Significant decrease in apoptotic cells | |
| Exendin-4 (100 nM) | MIN6 | Lipotoxicity (0.4 mM palmitate) | Apoptosis (Hoechst 33258 staining) | Apoptosis reduced from 34.3% to 11.9% |
Table 2: Protection Against Oxidative and Chemical Stress
| Treatment | Cell Line | Stressor | Outcome Measure | Result | Reference |
| This compound | INS-1 | H₂O₂ | Cell Viability | Significant cytoprotective effect | |
| Exendin-4 | INS-1 | H₂O₂ | Cell Viability | Significant cytoprotective effect | |
| This compound | INS-1 | Streptozotocin (STZ) | Cell Viability | Increased cell survival | |
| Exendin-4 | INS-1 | Streptozotocin (STZ) | Cell Viability | Increased cell survival | |
| Exendin-4 (pretreatment) | HIT-T15 | H₂O₂ (100 µM) | Apoptosis (Flow cytometry) | 41.7% reduction in apoptosis |
Signaling Pathways
The protective effects of this compound and exendin-4 are mediated by distinct signaling cascades.
This compound: Mitochondrial Protection
This compound exerts its protective effects in a GLP-1 receptor-independent manner, directly targeting the mitochondria. It functions as an antioxidant, preserving mitochondrial membrane potential, and inhibiting the mitochondrial permeability transition (MPT) pore. This action prevents the release of cytochrome c and subsequent activation of caspases, thereby inhibiting apoptosis.
References
- 1. GLP1-derived nonapeptide GLP1(28–36)amide protects pancreatic β-cells from glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Long Ignored Peptide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exendin-4 prevented pancreatic beta cells from apoptosis in (Type I) diabetic mouse via keap1-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exendin-4 Promotes Survival of Mouse Pancreatic β-Cell Line in Lipotoxic Conditions, through the Extracellular Signal-Related Kinase 1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the GLP-1 Receptor-Independent Signaling of GLP-1(28-36)amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucagon-like peptide-1 (GLP-1) metabolite, GLP-1(28-36)amide, with its parent molecule and other alternatives, supported by experimental data. It delves into the validation of its GLP-1 receptor-independent signaling pathways, offering detailed methodologies for key experiments.
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis, primarily mediating its effects through a G-protein coupled receptor (GLP-1R).[1][2] The therapeutic potential of targeting the GLP-1 axis is well-established in the treatment of type 2 diabetes.[1] Native GLP-1(7-36)amide is rapidly degraded by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP), leading to various metabolites.[1][3] Among these, the C-terminal nonapeptide this compound was initially considered inactive. However, accumulating evidence now indicates that it possesses biological activity, contributing to the pleiotropic effects of GLP-1 through mechanisms independent of the canonical GLP-1 receptor.
This guide focuses on the experimental validation of these receptor-independent signaling pathways.
Comparison: GLP-1(7-36)amide vs. This compound
The primary distinction between the parent GLP-1 molecule and its metabolite lies in their mechanism of action and cellular targets.
| Feature | GLP-1(7-36)amide (Native GLP-1) | This compound |
| Primary Mechanism | Binds to and activates the cell surface GLP-1 receptor (GLP-1R), a G-protein coupled receptor. | Enters cells via GLP-1R-independent mechanisms, potentially through macropinocytosis. |
| Primary Cellular Target | Plasma membrane GLP-1 receptor. | Mitochondria. |
| Key Signaling Pathway | Activation of adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activation. | Intracellularly stimulates soluble adenylyl cyclase (sAC) leading to increased cAMP and PKA activation; directly modulates mitochondrial function. |
| Key Biological Effects | Glucose-dependent insulin secretion, inhibition of glucagon secretion, delayed gastric emptying, appetite suppression. | Cytoprotection in pancreatic β-cells and cardiomyocytes, reduction of oxidative stress, inhibition of hepatic gluconeogenesis, anti-inflammatory effects. |
| Receptor Dependency | Strictly GLP-1 receptor-dependent. | GLP-1 receptor-independent. |
GLP-1 Receptor-Independent Signaling of this compound
Emerging evidence suggests that this compound exerts its biological effects by entering cells and directly influencing intracellular components, most notably the mitochondria. This mode of action is fundamentally different from the receptor-mediated signaling of its parent molecule.
The proposed signaling cascade is as follows:
-
Cellular Entry: this compound enters cells, particularly stressed cells, through a receptor-independent mechanism.
-
Mitochondrial Targeting: Once inside the cell, it targets the mitochondria.
-
Mitochondrial Effects: It helps maintain mitochondrial membrane potential, increases cellular ATP levels, reduces the production of reactive oxygen species (ROS), and inhibits the mitochondrial permeability transition (MPT) pore opening.
-
cAMP/PKA Pathway Activation: In some cell types, such as hepatocytes and vascular cells, this compound can stimulate intracellular soluble adenylyl cyclase (sAC), leading to a rise in cAMP levels and subsequent activation of PKA and its downstream targets like cAMP response-element binding protein (CREB).
Comparative Experimental Data
The following table summarizes key findings from studies investigating the GLP-1 receptor-independent effects of this compound.
| Model System | Treatment | Key Findings | Comparison/Control | Reference |
| INS-1 β-cells & Human Islets | 10 µM this compound for 18-48h under glucolipotoxic stress | Increased cell viability, preserved mitochondrial membrane potential, reduced apoptosis. | Effects were not blocked by GLP-1R antagonist Exendin(9-39). 10 nM Exendin-4 (GLP-1R agonist) showed similar survival response, with additive effects when co-administered. | |
| Isolated Mouse Hepatocytes | 100 nM this compound for 24h | Modulated mitochondrial oxidative metabolism, suppressed gluconeogenesis and oxidative stress. | Hepatocytes have no detectable GLP-1R expression. | |
| Diet-Induced Obese Mice | 18.5 nmol/kg/day for 9 weeks via mini-osmotic pump | Reduced weight gain, decreased fat mass, ameliorated hepatic steatosis. | - | |
| STZ-Induced Diabetic Mice | 18 nmol/kg/day (IP injection) for 9 weeks | Increased β-cell mass and proliferation, improved glucose disposal. | - | |
| Isolated Mouse Hearts (Ischemia-Reperfusion) | 20 min administration before ischemia | Significantly greater recovery of left ventricular developed pressure (LVDP), reduced infarct size. | Vehicle-treated hearts. | |
| Human Coronary Artery Endothelial & Smooth Muscle Cells | This compound treatment | Increased intracellular cAMP and PKA activation; cytoprotection from oxidative injury. | Actions were independent of the transmembrane GLP-1R but dependent on soluble adenylyl cyclase (sAC). |
Experimental Protocols for Validation
Validating the GLP-1 receptor-independent signaling of this compound requires specific experimental approaches to differentiate its effects from canonical GLP-1R agonism.
1. Cell Viability Assay Under Stress
-
Objective: To determine if this compound protects cells from stress-induced death.
-
Protocol:
-
Plate cells (e.g., INS-1 β-cells) in 96-well dishes.
-
Induce stress using glucolipotoxic media (e.g., 30 mM glucose and 0.3 mM oleate) or an oxidizing agent (e.g., 18.25 µM t-BHP).
-
Treat cells with vehicle, this compound (e.g., 1-10 µM), a GLP-1R agonist (e.g., 10 nM Exendin-4), and this compound combined with a GLP-1R antagonist (e.g., Exendin(9-39)).
-
Incubate for 24-48 hours.
-
Measure cell viability using a luminescence-based ATP assay (e.g., ATPlite). An increase in luminescence indicates higher ATP levels and thus greater viability.
-
-
Expected Outcome for Validation: this compound enhances cell viability, and this effect is not diminished by the co-administration of a GLP-1R antagonist.
2. Mitochondrial Membrane Potential (ΔΨm) Assay
-
Objective: To assess the direct effect of this compound on mitochondrial health.
-
Protocol:
-
Culture and treat cells as described above.
-
Use a fluorescent dye such as JC-1, which aggregates in healthy mitochondria (red fluorescence) and remains as monomers in the cytoplasm of apoptotic cells with low ΔΨm (green fluorescence).
-
After treatment, incubate cells with the JC-1 dye.
-
Measure the fluorescence intensity (red and green channels) using a fluorescence microscope or plate reader.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
-
-
Expected Outcome for Validation: this compound prevents the stress-induced decrease in the red/green fluorescence ratio, indicating preservation of mitochondrial membrane potential.
3. Intracellular cAMP Measurement
-
Objective: To determine if this compound activates intracellular cAMP signaling pathways.
-
Protocol:
-
Isolate primary cells (e.g., hepatocytes) or use cell lines.
-
Treat cells with this compound (e.g., 100 nM) for a specified time (e.g., 4 hours). Include a positive control like Forskolin (FSK), an adenylate cyclase activator.
-
Lyse the cells and measure cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Expected Outcome for Validation: Treatment with this compound results in a significant increase in intracellular cAMP levels, comparable to or distinct from the effects of membrane-acting agents.
4. Western Blotting for PKA Substrate Phosphorylation
-
Objective: To confirm the activation of the PKA signaling cascade downstream of cAMP.
-
Protocol:
-
Treat cells as described for the cAMP assay.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against phosphorylated PKA substrates and phosphorylated CREB (Ser133), followed by secondary antibodies.
-
Use antibodies for total CREB and a housekeeping protein (e.g., β-actin) for normalization.
-
Visualize and quantify protein bands.
-
-
Expected Outcome for Validation: this compound treatment increases the phosphorylation of PKA targets and CREB.
Conclusion
The evidence strongly supports that this compound, a metabolite of GLP-1, is biologically active and exerts significant cytoprotective and metabolic effects through a GLP-1 receptor-independent mechanism. Its ability to directly target mitochondria and modulate intracellular signaling pathways distinguishes it from classical GLP-1R agonists. This unique mode of action suggests that this compound and its signaling pathways represent a novel therapeutic target. For drug development professionals, these findings open up new avenues for creating therapies that could complement existing incretin-based drugs, potentially offering benefits in conditions characterized by mitochondrial dysfunction and oxidative stress, such as diabetes, cardiovascular disease, and neurodegenerative disorders. Further research is warranted to fully elucidate its mechanism of cellular entry and identify any potential novel receptors or transporters.
References
Unveiling the Mitochondrial Journey of GLP-1(28-36)amide: A Comparative Guide to Microscopic Confirmation
A definitive guide for researchers, scientists, and drug development professionals on confirming the mitochondrial localization of the promising therapeutic peptide, GLP-1(28-36)amide. This document provides a detailed comparison with alternative approaches and the necessary experimental protocols for verification using fluorescence microscopy.
The C-terminal fragment of Glucagon-Like Peptide-1, this compound, has garnered significant interest for its therapeutic potential, acting independently of the canonical GLP-1 receptor.[1][2][3] A key aspect of its mechanism of action is its ability to directly target mitochondria, where it exerts protective effects against oxidative stress and helps maintain mitochondrial function.[1][2] Unlike its parent molecule, GLP-1(7-36)amide, and its agonists like exendin-4, which indirectly influence mitochondrial biogenesis and function via receptor-mediated pathways, this compound appears to enter cells and localize to mitochondria directly. This guide details the microscopic techniques to verify this mitochondrial localization and compares the peptide's action with other relevant GLP-1 derivatives.
Comparative Analysis of Mitochondrial Targeting Peptides
While several GLP-1 related peptides exert beneficial effects on cellular metabolism, their interaction with mitochondria differs significantly. The following table summarizes the key characteristics of this compound in comparison to other relevant peptides.
| Feature | This compound | GLP-1(7-36)amide | GLP-1(9-36)amide | Exendin-4 |
| Primary Mechanism | Direct mitochondrial targeting | GLP-1 receptor activation | Weak/no GLP-1 receptor activation; some direct effects reported | Potent GLP-1 receptor agonist |
| Mitochondrial Effect | Protects mitochondrial membrane potential, reduces oxidative stress | Increases mitochondrial biogenesis and function indirectly | Cardioprotective effects, potentially involving mitochondrial pathways | Increases mitochondrial mass and function indirectly |
| Cellular Uptake | Appears to readily enter stressed cells | Acts on cell surface receptors | Cellular entry for direct action is under investigation | Acts on cell surface receptors |
| Visualization Method | Colocalization of fluorescently-labeled peptide with mitochondrial markers | Not directly visualized in mitochondria | Not typically visualized in mitochondria | Not directly visualized in mitochondria |
Experimental Protocol: Confirming Mitochondrial Localization of this compound via Confocal Microscopy
This protocol outlines the key steps to visualize the colocalization of fluorescently labeled this compound with mitochondria in cultured cells.
Materials:
-
Fluorescently labeled this compound (e.g., 5-FAM-GLP-1(28-36)amide)
-
Mitochondrial tracking dye (e.g., MitoTracker Red CM-H2XRos)
-
Cell culture medium (e.g., RPMI) and supplements
-
INS-1 β-cells (or other relevant cell line)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fixation solution (e.g., 70% methanol/30% acetone)
-
Mounting medium with DAPI (e.g., Vectashield)
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate INS-1 cells on glass-bottom dishes or chamber slides.
-
Induce cellular stress if desired, as this compound uptake may be enhanced in stressed cells. For example, culture cells in high glucose and oleate for 72 hours.
-
Incubate the cells with 10 µM FAM-labeled this compound and 400 nM MitoTracker Red CM-H2XRos in the same medium for 18 hours.
-
-
Cell Fixation and Mounting:
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Fix the cells with a cold solution of 70% methanol/30% acetone for 15 minutes.
-
Wash the cells again with PBS.
-
Mount the coverslips using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Confocal Microscopy and Image Analysis:
-
Visualize the samples using a confocal microscope.
-
Acquire images in three separate channels:
-
Blue channel for DAPI (nuclei).
-
Green channel for FAM-GLP-1(28-36)amide.
-
Red channel for MitoTracker Red (mitochondria).
-
-
Merge the green and red channels to assess the degree of colocalization between the fluorescent peptide and the mitochondria. Overlapping signals will appear yellow or orange.
-
Quantify the colocalization using appropriate software (e.g., Pearson's correlation coefficient).
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.
References
A Head-to-Head Comparison of GLP-1 Metabolites on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis, and its analogs are established therapies for type 2 diabetes. However, the biological activities of its metabolites are an emerging area of research with potential therapeutic implications. This guide provides a head-to-head comparison of the effects of key GLP-1 metabolites—GLP-1(9-36)amide, GLP-1(28-36)amide, and GLP-1(32-36)amide—on glucose uptake, supported by available experimental data.
Quantitative Data Summary
The following table summarizes the quantitative effects of GLP-1 metabolites on glucose uptake from various experimental models. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and the data presented here are compiled from different studies.
| Metabolite | Experimental Model | Key Findings on Glucose Uptake/Metabolism | Reference |
| GLP-1(9-36)amide | Human Cardiomyocytes | Stimulated sarcolemmal translocation of GLUT4. | [1] |
| Anesthetized Pigs | Improved glucose handling without affecting insulin secretion. | [2] | |
| Humans | Reduced postprandial glycemia, suggesting a direct effect on glucose disposal. | [3] | |
| This compound | High-Fat Diet-Fed Mice | Improved pyruvate tolerance and repressed hepatic gluconeogenic gene expression. | [4] |
| in vitro studies | Activates cAMP/PKA signaling, which is implicated in cellular metabolism. | [5] | |
| GLP-1(32-36)amide | Anesthetized Dogs | Increased whole-body glucose utilization rate during a hyperglycemic clamp (21.4 ± 2.9 vs. 14.3 ± 1.1 mg kg⁻¹ min⁻¹ for control), suggesting enhanced peripheral glucose uptake. | |
| C2C12 Skeletal Myotubes | Activated AMPK and inhibited acetyl-CoA carboxylase, indicating a shift towards fatty acid oxidation. Direct glucose uptake was not quantified. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experiments cited in the study of GLP-1 metabolite effects on glucose uptake.
2-Deoxyglucose Uptake Assay in L6 Myotubes
This protocol is a standard method for assessing glucose uptake in a skeletal muscle cell line and can be adapted for studying the effects of GLP-1 metabolites.
1. Cell Culture and Differentiation:
- Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.
- Once cells reach confluence in 24-well plates, induce differentiation into myotubes by switching the medium to DMEM containing 2% FBS.
- Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
- Prior to the assay, serum-starve the fully differentiated myotubes for 18 hours in DMEM with 0.2% bovine serum albumin (BSA).
2. Glucose Uptake Assay:
- Wash the differentiated L6 myotubes twice with Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl2, and 1.3 mM MgSO4).
- Incubate the cells with the desired concentrations of GLP-1 metabolites (e.g., GLP-1(9-36), GLP-1(28-36), or GLP-1(32-36)) or control vehicle in KRH buffer for a specified period (e.g., 30 minutes to 2 hours). Insulin (100 nM) can be used as a positive control.
- Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (0.5 µCi/mL) or a fluorescent glucose analog like 2-NBDG to a final concentration of 10 µM.
- Incubate for 5-10 minutes at 37°C.
- Terminate the uptake by washing the cells four times with ice-cold KRH buffer.
- Lyse the cells with 0.05 N NaOH.
- Measure the incorporated radioactivity using a liquid scintillation counter.
- Normalize the glucose uptake to the total protein content of each well.
Glucose Uptake Assay in Primary Human Skeletal Muscle Cells
This protocol provides a more physiologically relevant model for studying glucose metabolism.
1. Cell Isolation and Culture:
- Obtain skeletal muscle biopsies from healthy, consenting donors.
- Isolate satellite cells by enzymatic digestion and culture them in a growth medium until they form myoblasts.
- Induce differentiation into myotubes by replacing the growth medium with a differentiation medium.
2. Glucose Uptake Measurement:
- Wash the differentiated myotubes twice with pre-warmed PBS.
- Incubate the cells with serum-free medium for 3-5 hours.
- Treat the cells with the specified concentrations of GLP-1 metabolites or insulin for the desired time.
- Add radiolabeled 2-deoxy-D-glucose to the medium and incubate for 1 hour.
- Terminate the uptake by washing the cells with ice-cold PBS.
- Lyse the cells and measure the incorporated radioactivity by liquid scintillation counting.
- Determine the protein concentration in each well for normalization.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in GLP-1 metabolite action can aid in understanding their mechanisms. The following diagrams were created using the DOT language.
Caption: A generalized workflow for measuring glucose uptake in myotubes.
Caption: Known signaling pathways for GLP-1 and potential points of action for its metabolites.
Discussion and Future Directions
The available evidence suggests that GLP-1 metabolites, particularly GLP-1(9-36)amide and GLP-1(32-36)amide, may have direct effects on glucose metabolism and uptake in peripheral tissues, independent of the classical GLP-1 receptor and insulin secretion. The activation of signaling pathways such as PI3K/Akt and AMPK appears to be a potential mechanism for these effects.
However, the current body of literature lacks comprehensive, direct comparative studies to definitively establish the relative potency and efficacy of these metabolites on glucose uptake. Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare the effects of GLP-1(9-36)amide, this compound, and GLP-1(32-36)amide on glucose uptake in the same in vitro and in vivo models.
-
Receptor Identification: Elucidating the specific receptors through which these metabolites exert their effects, as evidence suggests they may not utilize the canonical GLP-1 receptor.
-
Translational Relevance: Investigating the physiological concentrations of these metabolites and their potential contribution to overall glucose homeostasis in humans.
A deeper understanding of the biological roles of GLP-1 metabolites could unveil novel therapeutic targets for metabolic diseases.
References
- 1. d-nb.info [d-nb.info]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Glucagon-Like Peptide-1: New Regulator in Lipid Metabolism [e-dmj.org]
- 4. Effects of GLP-1 Infusion Upon Whole-body Glucose Uptake and Skeletal Muscle Perfusion During Fed-state in Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1(32-36)amide Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of GLP-1(28-36)amide in Combination with Antidiabetic Drugs: A Comparative Guide
A notable gap in current research is the lack of direct experimental studies investigating the synergistic effects of GLP-1(28-36)amide when combined with other antidiabetic drugs. While extensive data exists on the standalone properties of this peptide and the combination therapies of GLP-1 receptor agonists (GLP-1RAs), this guide provides a comparative analysis based on existing knowledge to inform future research directions.
This document summarizes the known biological effects and mechanisms of this compound and other major classes of antidiabetic drugs—Metformin, SGLT2 inhibitors, and DPP-4 inhibitors. By juxtaposing their individual modes of action, we can hypothesize potential synergistic interactions that warrant further investigation.
This compound: A Bioactive Metabolite with Unique Properties
Glucagon-like peptide-1 (GLP-1) is an incretin hormone crucial for glucose homeostasis. While GLP-1(7-36)amide is the primary active form, its metabolite, this compound, has emerged as a bioactive peptide with distinct, GLP-1 receptor-independent effects.[1][2][3][4]
Key Reported Effects of this compound:
-
Pancreatic β-cell Protection: Promotes β-cell survival and proliferation, and protects against glucolipotoxicity-induced apoptosis.[4]
-
Improved Glucose Disposal: Enhances glucose disposal, contributing to lower blood glucose levels.
-
Hepatic Benefits: Attenuates hepatic steatosis (fatty liver) and suppresses hepatic glucose production.
-
Weight Management: Inhibits weight gain in models of diet-induced obesity.
-
Cardioprotective Actions: Exhibits cardioprotective effects by activating pro-survival kinases.
-
Mitochondrial Targeting: Appears to directly target mitochondria, improving mitochondrial membrane potential, increasing cellular ATP levels, and reducing oxidative stress.
Established Antidiabetic Drugs: Mechanisms of Action
A comprehensive understanding of the mechanisms of established antidiabetic drugs is essential to postulate potential synergies with this compound.
| Drug Class | Primary Mechanism of Action | Key Effects |
| Metformin | Activates AMP-activated protein kinase (AMPK). | Decreases hepatic glucose production, increases insulin sensitivity, and enhances peripheral glucose uptake. |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | Inhibit the sodium-glucose co-transporter 2 in the renal proximal tubules. | Increase urinary glucose excretion, leading to lower blood glucose levels, weight loss, and blood pressure reduction. |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. | Increase the levels of endogenous incretin hormones (GLP-1 and GIP) by preventing their degradation, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release. |
Experimental Data on this compound (Standalone)
The following table summarizes key quantitative data from preclinical studies on the effects of this compound.
| Parameter | Experimental Model | Treatment Details | Key Findings |
| Glucose Disposal | Streptozotocin-induced diabetic mice | Daily intraperitoneal injections | Improved glucose disposal. |
| β-cell Mass & Proliferation | Streptozotocin-induced diabetic mice | Daily intraperitoneal injections | Increased pancreatic β-cell mass and proliferation. |
| Weight Gain | Diet-induced obese mice | Continuous infusion or daily intraperitoneal injections | Significantly reduced weight gain and fat mass. |
| Hepatic Steatosis | Diet-induced obese mice | Continuous infusion | Attenuated the development of hepatic steatosis. |
| Hepatic Glucose Production | Isolated mouse hepatocytes | In vitro treatment | Suppressed glucose production. |
| Oxidative Stress | Isolated mouse hepatocytes | In vitro treatment | Decreased the formation of reactive oxygen species. |
| β-cell Apoptosis | INS-1 β-cells under glucolipotoxic stress | In vitro treatment | Inhibited cytochrome c release, caspase activation, and apoptosis. |
Experimental Protocols
In Vivo Studies in Diabetic Mouse Models
-
Animal Models: Streptozotocin-induced diabetic mice (model for Type 1 diabetes) and diet-induced obese mice (model for Type 2 diabetes) are commonly used.
-
Drug Administration: this compound is typically administered via continuous subcutaneous infusion using osmotic mini-pumps or through daily intraperitoneal injections.
-
Outcome Measures: Key parameters measured include fasting blood glucose, glucose tolerance tests, insulin levels, body weight, fat mass, and histological analysis of the pancreas for β-cell mass and proliferation, and liver for steatosis.
In Vitro Studies with Cell Lines
-
Cell Lines: INS-1 pancreatic β-cells and isolated primary hepatocytes are frequently used.
-
Treatment Conditions: Cells are often subjected to stress conditions, such as glucolipotoxicity (high glucose and high lipid environment) or oxidative stress, to mimic diabetic conditions.
-
Outcome Measures: Cellular viability, apoptosis (measured by caspase activation and cytochrome c release), mitochondrial membrane potential, ATP levels, and reactive oxygen species (ROS) production are assessed.
Signaling Pathways
Known Signaling Pathway of this compound
The antidiabetic effects of this compound are mediated through GLP-1 receptor-independent pathways, primarily involving the activation of PKA and β-catenin signaling, and direct effects on mitochondrial function.
Caption: this compound signaling pathway.
Hypothetical Synergistic Interactions for Future Research
Based on the distinct mechanisms of action, several potential synergistic effects of combining this compound with other antidiabetic drugs can be hypothesized.
This compound + Metformin
-
Dual Inhibition of Hepatic Glucose Production: Metformin's AMPK-mediated suppression of gluconeogenesis could complement the inhibitory effect of this compound on hepatic glucose output, potentially leading to a more profound reduction in fasting hyperglycemia.
-
Enhanced Insulin Sensitivity and β-cell Protection: The improvement in insulin sensitivity from metformin could reduce the metabolic stress on pancreatic β-cells, while this compound provides direct pro-survival and anti-apoptotic effects, leading to better preservation of β-cell function and mass.
This compound + SGLT2 Inhibitors
-
Complementary Glucose Lowering: The insulin-independent glucose excretion induced by SGLT2 inhibitors could work in concert with the improved glucose disposal and reduced hepatic glucose production mediated by this compound, offering a comprehensive approach to glycemic control.
-
Cardiorenal Protection: Both SGLT2 inhibitors and this compound have demonstrated cardioprotective effects through different mechanisms. A combination could offer additive or synergistic protection against cardiovascular and renal complications of diabetes. A logical synergism for renal protection has been suggested for GLP-1RAs and SGLT2 inhibitors.
This compound + DPP-4 Inhibitors
-
Dual Incretin Axis Enhancement: DPP-4 inhibitors increase the levels of endogenous GLP-1(7-36)amide, which acts via the GLP-1 receptor. This could be complemented by the direct, GLP-1 receptor-independent actions of exogenously administered or endogenously generated this compound, leading to a broader spectrum of antidiabetic effects.
-
Potential for Increased this compound Levels: While DPP-4 is the primary enzyme for GLP-1(7-36)amide degradation, neutral endopeptidase (NEP) is involved in the formation of this compound. The interplay between DPP-4 inhibition and NEP activity on the metabolic fate of GLP-1 and its metabolites is an area for further investigation.
Conceptual Workflow for Investigating Synergies
The following workflow outlines a potential experimental approach to investigate the hypothesized synergistic effects.
Caption: Experimental workflow for synergy investigation.
Conclusion and Future Directions
While this compound holds promise as a therapeutic agent due to its unique, GLP-1 receptor-independent mechanisms, the exploration of its synergistic potential in combination with existing antidiabetic drugs is a critical next step. The hypothetical interactions outlined in this guide, based on the distinct signaling pathways and physiological effects of each drug class, provide a strong rationale for initiating preclinical studies. Such research is essential to unlock the full therapeutic potential of this compound and to develop more effective combination therapies for the management of type 2 diabetes and its complications. The lack of direct experimental data represents a significant opportunity for novel research in the field of diabetes therapeutics.
References
Independent Action of GLP-1(28-36)amide Confirmed by GLP-1 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental evidence demonstrating the independent action of GLP-1(28-36)amide, a C-terminal metabolite of Glucagon-Like Peptide-1 (GLP-1). The data presented herein highlights how the use of GLP-1 receptor antagonists, such as exendin(9-39), has been pivotal in elucidating the unique, receptor-independent mechanisms of this nonapeptide. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.
Overview of this compound's Independent Action
This compound has emerged as a bioactive peptide with significant therapeutic potential, acting through mechanisms distinct from the canonical GLP-1 receptor (GLP-1R) pathway. Its ability to exert protective effects in various cell types, even in the presence of a GLP-1R antagonist, points towards a novel mode of action, primarily involving direct mitochondrial targeting. This guide focuses on the experimental use of GLP-1 receptor antagonists to uncouple the effects of this compound from the classical GLP-1R signaling cascade.
Pancreatic β-Cell Protection: A Case Study in Receptor Independence
Studies on pancreatic β-cells have provided compelling evidence for the GLP-1R-independent prosurvival effects of this compound. The use of the potent GLP-1R antagonist, exendin(9-39), has been instrumental in these investigations.
Comparative Data: β-Cell Viability and GLP-1 Receptor Activation
The following tables summarize the key findings from studies assessing the impact of this compound on pancreatic β-cell viability and its inability to activate the GLP-1 receptor.
Table 1: Effect of this compound on Pancreatic β-Cell Viability in the Presence of Exendin(9-39)
| Treatment Condition | Cell Viability (% of stressed control) | Statistical Significance (p-value) | Reference |
| Stressed Control (Glucolipotoxicity) | 100% | - | |
| GLP-1(7-36)amide (10 nM) | Increased | < 0.05 | |
| GLP-1(7-36)amide (10 nM) + Exendin(9-39) (100 nM) | No significant increase | > 0.05 | |
| This compound (1 µM) | ~150% | < 0.01 | |
| This compound (1 µM) + Exendin(9-39) (100 nM) | ~150% | < 0.01 (remains significant) | |
| This compound (10 µM) | ~160% | < 0.01 | |
| This compound (10 µM) + Exendin(9-39) (100 nM) | ~160% | < 0.01 (remains significant) |
Table 2: GLP-1 Receptor Activation by GLP-1 Peptides
| Peptide | Concentration | Luciferase Activity (Fold Induction over control) | Reference |
| Vehicle | - | 1 | |
| GLP-1(7-36)amide | 10 nM | ~8 | |
| Exendin-4 | 10 nM | ~10 | |
| This compound | 1 µM | No significant increase | |
| Forskolin (Positive Control) | 10 µM | ~12 |
Experimental Protocols
1. Cell Viability Assay (ATPlite Assay)
-
Cell Line: INS-1 rat insulinoma cells.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 10 mM HEPES, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 µM 2-mercaptoethanol.
-
Induction of Glucolipotoxicity: To mimic diabetic conditions, cells are exposed to high glucose (30 mM) and oleic acid (200 µM) for 4 days.
-
Treatment: this compound (1 and 10 µM) is added with or without the GLP-1R antagonist exendin(9-39) (100 nM). GLP-1(7-36)amide (10 nM) serves as a positive control.
-
Measurement: Cell viability is assessed by measuring cellular ATP levels using the ATPlite luminescence assay system.
2. GLP-1 Receptor Activation Assay (CRE-Luciferase Reporter Assay)
-
Cell Line: HEK293 cells stably co-transfected with the human GLP-1 receptor and a cAMP response element (CRE)-driven luciferase reporter gene.
-
Treatment: Cells are treated with various concentrations of GLP-1 peptides (GLP-1(7-36)amide, exendin-4, or this compound) for 6 hours. Forskolin, an adenylyl cyclase activator, is used as a positive control.
-
Measurement: Luciferase activity is measured using a luminometer. A significant increase in luciferase activity indicates GLP-1 receptor activation leading to cAMP production.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for assessing β-cell viability under glucolipotoxic stress.
Comparative Analysis of Gene Expression Changes Induced by GLP-1 Peptides
A Guide for Researchers and Drug Development Professionals
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutics pivotal in managing type 2 diabetes and obesity.[1] These peptides, including liraglutide, semaglutide, and exenatide, mimic the action of endogenous GLP-1, influencing insulin secretion, suppressing glucagon release, and reducing appetite.[2][3] While their systemic effects on glycemic control and weight loss are well-documented, their differential impact at the molecular level, specifically on gene expression, is a critical area of investigation for understanding nuanced therapeutic actions and potential side effects.
This guide provides a comparative overview of the gene expression changes induced by different GLP-1 peptides, supported by experimental data and detailed methodologies to aid in research and development.
Comparative Transcriptomic Analysis
Direct comparative studies using high-throughput methods like RNA sequencing (RNA-seq) are essential to delineate the peptide-specific transcriptomic signatures. While large-scale, head-to-head RNA-seq comparisons are still emerging in publicly available literature, existing data from animal models provide valuable insights.
A study in high-fat diet (HFD)-fed male C57BL/6J mice compared the metabolic effects of liraglutide and semaglutide.[4] After 4 weeks of treatment, gene expression in liver and adipose tissues was assessed. The findings highlight both shared and unique effects on the expression of key metabolic genes.[4]
Table 1: Differential Gene Expression in Liver Tissue of HFD-Fed Mice Treated with Liraglutide vs. Semaglutide
| Gene Symbol | Gene Name | Function | Liraglutide Effect | Semaglutide Effect |
| Fgf21 | Fibroblast growth factor 21 | Regulates glucose and lipid metabolism | Increased protein levels | No significant change |
| Pdk4 | Pyruvate dehydrogenase kinase 4 | Inhibits glucose utilization, promotes fatty acid oxidation | Elevated expression | Elevated expression |
| Ehhadh | Enoyl-CoA hydratase and 3-hydroxyacyl CoA dehydrogenase | Fatty acid beta-oxidation | Elevated expression | Elevated expression |
Data synthesized from a comparative study in mice.
This comparison suggests that while both drugs promote fatty acid oxidation by upregulating Pdk4 and Ehhadh, liraglutide uniquely induces the expression of Fgf21, a key metabolic regulator, in the liver. This difference may underlie distinct mechanisms of action on hepatic metabolism between the two peptides.
Key Signaling Pathways
GLP-1 receptor agonists exert their effects by binding to the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR). Activation of GLP-1R primarily stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which together mediate the majority of GLP-1's downstream effects, including the regulation of gene transcription.
The canonical signaling pathway involves PKA-mediated phosphorylation of the CREB (cAMP response element-binding protein) transcription factor, which then binds to cAMP response elements (CREs) in the promoters of target genes to modulate their expression. This pathway is crucial for effects such as enhancing glucose-dependent insulin gene expression.
Experimental Methodologies
Reproducible and rigorous experimental design is fundamental to studying gene expression. The following protocol outlines a typical workflow for a comparative transcriptomic analysis of GLP-1 peptides using single-cell/nucleus RNA sequencing (sc/snRNA-seq).
1. Experimental Model and Treatment:
-
Cell Culture: Utilize relevant cell lines (e.g., pancreatic beta-cell lines, neuronal cells) expressing GLP-1R. Treat cells with equimolar concentrations of different GLP-1 peptides (e.g., Liraglutide, Semaglutide) or a vehicle control for a specified duration (e.g., 24 hours).
-
Animal Models: Use animal models such as C57BL/6J mice on a specific diet. Administer peptides via subcutaneous injection daily or weekly, depending on the drug's pharmacokinetics, for a defined period (e.g., 4 weeks).
2. Tissue/Cell Preparation:
-
For animal models, isolate tissues of interest (e.g., liver, pancreas, hypothalamus).
-
Dissociate the tissue into a single-cell or single-nucleus suspension. Single-nucleus RNA-seq is often preferred for complex tissues like the brain as it is applicable to frozen samples and nuclei are less prone to mechanical stress.
3. Library Preparation and Sequencing:
-
Capture single cells or nuclei using a microfluidics-based platform.
-
Generate sequencing-ready libraries by reverse transcription, cDNA amplification, and the addition of cell-specific barcodes and unique molecular identifiers (UMIs).
-
Perform high-throughput sequencing on the prepared libraries.
4. Bioinformatic Analysis:
-
Quality Control: Filter raw sequencing data to remove low-quality reads.
-
Mapping: Align reads to a reference genome.
-
Quantification: Generate a count matrix of transcripts per cell.
-
Normalization and Clustering: Normalize the data and perform unsupervised clustering to identify different cell types.
-
Differential Expression Analysis: Within each cell type, compare the transcriptomes of cells treated with different GLP-1 peptides against the vehicle control to identify differentially expressed genes (DEGs).
-
Pathway Analysis: Use the list of DEGs to perform pathway enrichment analysis (e.g., GO, KEGG) to identify biological pathways significantly affected by each peptide.
References
- 1. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GLP-1 Receptor Signaling and Oral Dysfunction: A Narrative Review on the Mechanistic Basis of Semaglutide-Related Oral Adverse Effects [mdpi.com]
- 3. Exenatide and liraglutide: different approaches to develop GLP-1 receptor agonists (incretin mimetics)--preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of GLP-1(28-36)amide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling GLP-1(28-36)amide must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste management. This guide provides a comprehensive overview of the proper disposal protocols for this compound in its various forms within a laboratory setting.
Key Safety and Handling Information
While this compound is not considered hazardous, general laboratory safety precautions should always be observed. The usual precautionary measures for handling chemicals are recommended.[1] Personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn when handling the peptide and its solutions.
| Parameter | Information | Source |
| GHS Hazard Classification | Not classified as hazardous | Cayman Chemical SDS[1] |
| Hazard Pictograms | None | Cayman Chemical SDS[1] |
| Signal Word | None | Cayman Chemical SDS[1] |
| Hazard Statements | None | Cayman Chemical SDS[1] |
| Personal Precautions | Not required, but standard laboratory PPE is recommended. | Cayman Chemical SDS |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water. | Cayman Chemical SDS |
Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
The following procedures provide detailed guidance for the disposal of different forms of this compound waste.
Unused or Expired Solid this compound
For solid, unadulterated this compound that is expired or no longer needed:
-
Step 1: Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste.
-
Step 2: Segregation: Do not mix with hazardous waste streams. Keep the solid peptide in its original, clearly labeled container.
-
Step 3: Disposal: Typically, small quantities of non-hazardous solid waste can be disposed of in the regular laboratory solid waste stream. However, this must be confirmed with your institutional EHS.
Aqueous Solutions of this compound
For aqueous solutions containing only this compound and a non-hazardous solvent (e.g., water, saline):
-
Step 1: Check Institutional Policy: Some institutions may permit the drain disposal of non-hazardous, neutral pH aqueous solutions. Consult your EHS department for approval and specific procedures, such as dilution and flushing with copious amounts of water.
-
Step 2: Collection for Pickup: If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed, and compatible container. Label the container as "Non-hazardous aqueous waste: this compound".
-
Step 3: Arrange for Disposal: Request a pickup from your institution's chemical waste management service.
Contaminated Laboratory Consumables
For items such as pipette tips, tubes, and gloves contaminated with this compound:
-
Step 1: Segregation: These items should be considered non-hazardous solid chemical waste. Segregate them from infectious or hazardous waste.
-
Step 2: Collection: Place the contaminated consumables in a designated, labeled container for non-hazardous solid laboratory waste.
-
Step 3: Disposal: Dispose of the container according to your institution's procedures for this waste stream.
Empty this compound Vials
For the original vials that are now empty:
-
Step 1: Rinsing: If the vial contained a solid, ensure all powder has been removed. A rinse with a suitable solvent (e.g., water) may be appropriate, with the rinsate disposed of as liquid waste.
-
Step 2: Defacing the Label: Completely remove or obscure the original label to prevent confusion.
-
Step 3: Disposal: The empty, defaced vial can typically be disposed of in the regular laboratory glass waste or recycling, as per your institution's guidelines.
Important Considerations for Mixed Waste
If this compound is mixed with any substance classified as hazardous (e.g., certain organic solvents, cytotoxic agents), the entire mixture must be treated as hazardous waste. In such cases, follow your institution's specific procedures for the collection, labeling, and disposal of hazardous chemical waste. Never mix hazardous and non-hazardous waste streams.
References
Personal protective equipment for handling GLP-1(28-36)amide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GLP-1(28-36)amide. The following procedures are designed to ensure safe laboratory practices and proper disposal of materials.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure risk. While the substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to good laboratory practices is essential.[1]
| PPE Category | Specification |
| Hand Protection | Wear impermeable and resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[2] |
| Eye Protection | Safety glasses with side shields are recommended to prevent accidental eye contact.[2] |
| Body Protection | A standard laboratory coat or impervious clothing should be worn to protect skin.[2] |
| Respiratory | Not generally required under normal handling conditions with adequate ventilation. |
II. Operational Plan: Handling and Storage
A. Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
Store the lyophilized peptide at 0-5°C for up to six months.
-
For long-term storage, refer to the manufacturer's specific recommendations.
B. Reconstitution and Aliquoting:
-
Before use, bring the lyophilized powder to room temperature.
-
Reconstitute the peptide using sterile, appropriate solvent (e.g., water, as it is soluble in water).
-
For reconstituted solutions:
-
Store at 4°C for up to five days.
-
For longer-term storage (up to three months), create single-use aliquots and freeze at -20°C to avoid repeated freeze-thaw cycles.
-
C. Handling:
-
Always handle the peptide in a clean, designated laboratory area.
-
Follow general precautionary measures for handling chemicals.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly after handling.
III. Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination.
-
Unused Peptide: Dispose of unused or expired this compound in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, vials, and gloves, should be treated as chemical waste and disposed of accordingly.
-
Environmental Precautions: Do not allow the substance to enter sewers or surface and ground water.
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a research setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
